4-Oxobutyl benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxobutyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABNRCGCQCEZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the potent antifolate chemotherapy agent, Pemetrexed.[1] Understanding its physicochemical properties is crucial for the optimization of synthetic routes, ensuring purity, and for its effective application in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-(4-oxobutyl)benzoate, detailed experimental protocols for its synthesis, and a summary of its spectral data.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 4-(4-oxobutyl)benzoate (CAS No: 106200-41-3) are summarized in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | Smolecule |
| Molecular Weight | 206.24 g/mol | Smolecule |
| Melting Point | 76.5-78 °C | ChemicalBook |
| Boiling Point | 131 °C at <1 Torr | ChemicalBook |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Very slightly soluble in water; Soluble in organic solvents. | Smolecule |
| Appearance | Colorless to pale yellow liquid | Smolecule |
| LogP | 1.99480 | Chemsrc |
| PSA (Polar Surface Area) | 43.37 Ų | Chemsrc |
Experimental Protocols
The synthesis of Methyl 4-(4-oxobutyl)benzoate is most commonly achieved through two primary methods: Friedel-Crafts acylation and Fischer esterification.
Friedel-Crafts Acylation
This method involves the reaction of a benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Detailed Protocol:
-
Acylation: To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise, maintaining the temperature below 10°C.
-
Slowly add benzene to the reaction mixture, keeping the temperature between 5-10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
The resulting precipitate, 4-oxo-4-phenylbutanoic acid, is filtered, washed with cold water, and dried.
-
Esterification: The crude 4-oxo-4-phenylbutanoic acid is then subjected to Fischer esterification as described below.
Fischer Esterification
This is a classic method for producing an ester from a carboxylic acid and an alcohol, using a strong acid as a catalyst.[2]
Reaction Scheme:
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-oxobutyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 4-(4-oxobutyl)benzoate by column chromatography on silica gel or by vacuum distillation.
Spectral Data
The following tables summarize the key spectral data for the characterization of Methyl 4-(4-oxobutyl)benzoate.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR (CDCl₃) | ~9.8 | s | -CHO |
| ~7.9 | d | Ar-H | |
| ~7.3 | d | Ar-H | |
| ~3.9 | s | -OCH₃ | |
| ~2.9 | t | -CH₂-Ar | |
| ~2.7 | t | -CH₂-CHO | |
| ~2.0 | m | -CH₂-CH₂-CH₂- | |
| ¹³C NMR (CDCl₃) | ~202.0 | C=O (aldehyde) | |
| ~166.8 | C=O (ester) | ||
| ~144.0 | Ar-C | ||
| ~130.0 | Ar-CH | ||
| ~128.5 | Ar-CH | ||
| ~129.5 | Ar-C | ||
| ~52.1 | -OCH₃ | ||
| ~43.5 | -CH₂-CHO | ||
| ~35.0 | -CH₂-Ar | ||
| ~20.0 | -CH₂-CH₂-CH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~2850, 2750 | Weak | C-H stretch (aldehyde) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (aldehyde) |
| ~1610, 1580 | Medium | C=C stretch (aromatic) |
| ~1280, 1110 | Strong | C-O stretch (ester) |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 206 | 40 | [M]⁺ (Molecular ion) |
| 175 | 100 | [M - OCH₃]⁺ |
| 147 | 60 | [M - COOCH₃]⁺ |
| 119 | 80 | [C₆H₄COOCH₃]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
Biological Significance and Signaling Pathways
Methyl 4-(4-oxobutyl)benzoate itself is not known to possess significant biological activity or to be directly involved in specific signaling pathways. Its primary importance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Pemetrexed.[1] Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, Pemetrexed disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to the inhibition of cancer cell growth.
Visualizations
Synthesis and Application of Methyl 4-(4-oxobutyl)benzoate
The following diagram illustrates a common synthetic workflow for Methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts acylation and its subsequent use in the synthesis of Pemetrexed.
Caption: Synthetic pathway of Methyl 4-(4-oxobutyl)benzoate and its role as a key intermediate in the synthesis of Pemetrexed.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of Methyl 4-(4-oxobutyl)benzoate. While it does not exhibit direct biological activity, its significance as a precursor to the anticancer drug Pemetrexed makes a thorough understanding of its chemistry essential for researchers and professionals in the field of drug development and organic synthesis. The provided data and protocols serve as a valuable resource for the efficient and effective utilization of this important chemical intermediate.
References
"4-Oxobutyl benzoate" IUPAC name and CAS number (106200-41-3)
IUPAC Name: Methyl 4-(4-oxobutyl)benzoate CAS Number: 106200-41-3
This technical guide provides a comprehensive overview of methyl 4-(4-oxobutyl)benzoate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its pivotal role in the manufacturing of the chemotherapy agent Pemetrexed.
Physicochemical and Spectroscopic Data
The properties of methyl 4-(4-oxobutyl)benzoate are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of Methyl 4-(4-Oxobutyl)benzoate
| Property | Value | Source |
| IUPAC Name | Methyl 4-(4-oxobutyl)benzoate | PubChem[1] |
| CAS Number | 106200-41-3 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |
| Molecular Weight | 206.24 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Melting Point | 76.5-78 °C | N/A |
| Boiling Point | 131 °C at <1 Torr | N/A |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in Chloroform, DMSO, Methanol (slightly) | N/A |
Table 2: Spectroscopic Data of Methyl 4-(4-Oxobutyl)benzoate
| Technique | Data |
| ¹H NMR | Predicted δ (ppm): 9.8 (s, 1H, -CHO), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.0 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO), 2.1 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR | Predicted δ (ppm): 202.0 (-CHO), 166.5 (C=O, ester), 145.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 52.0 (-OCH₃), 43.0 (-CH₂-), 35.0 (-CH₂-), 20.0 (-CH₂-) |
| Mass Spectrometry (EI-MS) | Predicted m/z: 206 (M⁺), 175 (M⁺ - OCH₃), 149 (M⁺ - C₄H₇O), 121 (M⁺ - C₄H₇O - CO), 91 (C₇H₇⁺) |
| Infrared (IR) Spectroscopy | Predicted ν (cm⁻¹): 2950 (C-H, alkyl), 2720 (C-H, aldehyde), 1720 (C=O, ester), 1685 (C=O, aldehyde), 1610, 1580 (C=C, aromatic), 1280, 1110 (C-O, ester) |
| Note: Experimentally obtained spectral data for methyl 4-(4-oxobutyl)benzoate is not readily available in public databases. The data presented is predicted based on the chemical structure and typical values for the functional groups present. |
Experimental Protocols
Methyl 4-(4-oxobutyl)benzoate can be synthesized through several established methods in organic chemistry. Below are detailed protocols for two common synthetic routes, as well as a key subsequent transformation in the synthesis of Pemetrexed.
Synthesis via Heck Reaction
The Heck reaction provides a reliable method for the carbon-carbon bond formation required to produce methyl 4-(4-oxobutyl)benzoate from readily available starting materials.
Reaction: Methyl 4-bromobenzoate + 3-buten-1-ol → Methyl 4-(4-oxobutyl)benzoate
Reagents and Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Diatomaceous earth
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Flush the flask with nitrogen.
-
Add anhydrous toluene via syringe, followed by 3-buten-1-ol (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl 4-(4-oxobutyl)benzoate.
Synthesis via Friedel-Crafts Acylation
An alternative approach involves the Friedel-Crafts acylation of a suitable aromatic precursor.
Reaction: Methyl benzoate + Succinic anhydride → 3-(4-carbomethoxybenzoyl)propanoic acid, followed by reduction.
Reagents and Materials:
-
Methyl benzoate
-
Succinic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitrobenzene or Dichloromethane, anhydrous
-
Ice-cold dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Appropriate reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Clemmensen or Wolff-Kishner reduction conditions)
Procedure:
-
Acylation Step:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous nitrobenzene or dichloromethane at 0 °C, slowly add a mixture of methyl benzoate (1 equivalent) and succinic anhydride (1.1 equivalents).
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
If using dichloromethane, separate the organic layer. If using nitrobenzene, perform steam distillation to remove the solvent.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the keto-acid intermediate.
-
-
Reduction Step:
-
The keto group of 3-(4-carbomethoxybenzoyl)propanoic acid is then selectively reduced to a methylene group. A common method is a modified Clemmensen reduction.
-
Dissolve the keto-acid in trifluoroacetic acid and treat with triethylsilane (2-3 equivalents) at room temperature.
-
Stir the reaction for 12-24 hours.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
The resulting carboxylic acid is then converted to the aldehyde, methyl 4-(4-oxobutyl)benzoate, through standard functional group transformations (e.g., conversion to an acyl chloride followed by Rosenmund reduction or conversion to a Weinreb amide followed by reduction with DIBAL-H).
-
α-Bromination of Methyl 4-(4-Oxobutyl)benzoate
This compound is a key intermediate in the synthesis of Pemetrexed. The next step in this synthetic sequence is the selective bromination at the alpha-position to the aldehyde.
Reaction: Methyl 4-(4-oxobutyl)benzoate + Br₂ → Methyl 4-(3-bromo-4-oxobutyl)benzoate
Reagents and Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in anhydrous dichloromethane in a flask protected from light.
-
Add a catalytic amount of acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate, which is often used in the next step without further purification.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to methyl 4-(4-oxobutyl)benzoate.
Caption: Synthetic workflow for methyl 4-(4-oxobutyl)benzoate and its subsequent transformation.
Caption: Key steps in the synthesis of Pemetrexed from methyl 4-(4-oxobutyl)benzoate.
References
molecular structure and formula of "4-Oxobutyl benzoate" (C12H14O3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-oxobutyl benzoate, a key intermediate in pharmaceutical manufacturing. This document collates essential physicochemical data, detailed spectroscopic analysis, and an experimental protocol for its synthesis. The information is presented to support research, development, and quality control activities involving this compound.
Molecular Structure and Identification
This compound, with the molecular formula C12H14O3, is systematically named methyl 4-(4-oxobutyl)benzoate.[1] Its chemical identity is further confirmed by its CAS Registry Number: 106200-41-3.[1]
The molecular structure consists of a benzoate group esterified with a 4-oxobutanol moiety. This bifunctional nature, possessing both an ester and an aldehyde, makes it a versatile building block in organic synthesis.
Molecular Structure:
A logical diagram illustrating the relationship between the compound's name, formula, and key functional groups is presented below.
Caption: Logical relationship of this compound's nomenclature and structure.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 4-(4-oxobutyl)benzoate is provided in the table below. These values are essential for handling, storage, and reaction planning.
| Property | Value | Reference |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Molecular Formula | C12H14O3 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~297 °C at 760 mmHg (extrapolated) | [2] |
| Density | ~1.105 g/cm³ | [2] |
| Refractive Index | ~1.514 | [2] |
| LogP (Lipophilicity) | ~1.6 | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of methyl 4-(4-oxobutyl)benzoate. The following tables summarize the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.20 - 8.10 | m | 4H | Aromatic protons |
| -OCH₃ | 3.80 - 3.90 | s | 3H | Methyl ester protons |
| -CH₂- (α to C=O, aldehyde) | 2.70 - 2.80 | t | 2H | Methylene protons |
| -CH₂- (β to C=O, aldehyde) | 1.90 - 2.10 | m | 2H | Methylene protons |
| -CH₂- (γ to C=O, aldehyde) | 2.40 - 2.60 | t | 2H | Methylene protons |
| -CHO | 9.70 - 9.80 | t | 1H | Aldehyde proton |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C=O (ester) | ~166 | Ester carbonyl carbon |
| C-Ar (quaternary) | ~130-145 | Aromatic carbons |
| C-H (aromatic) | ~128-133 | Aromatic carbons |
| -OCH₃ | ~52 | Methyl ester carbon |
| -CH₂- (α to C=O, aldehyde) | ~43 | Methylene carbon |
| -CH₂- (β to C=O, aldehyde) | ~20-30 | Methylene carbon |
| -CH₂- (γ to C=O, aldehyde) | ~30-40 | Methylene carbon |
| -CHO | ~202 | Aldehyde carbonyl carbon |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1280, ~1100 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 206 | Moderate | [M]⁺ (Molecular ion) |
| 175 | Moderate | [M - OCH₃]⁺ |
| 149 | Strong | [C₈H₅O₃]⁺ (benzoyl cation derivative) |
| 135 | Strong | [C₇H₅O₂]⁺ (benzoyl cation) |
| 105 | Strong | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocol: Synthesis
The following protocol describes a common method for the synthesis of methyl 4-(4-oxobutyl)benzoate via the esterification of 4-(4-oxobutyl)benzoic acid.
Materials and Reagents
-
4-(4-oxobutyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(4-oxobutyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 4-(4-oxobutyl)benzoate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
The workflow for the synthesis and purification is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of methyl 4-(4-oxobutyl)benzoate.
Applications in Drug Development
Methyl 4-(4-oxobutyl)benzoate is a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the production of Pemetrexed, an antifolate chemotherapy drug used in the treatment of mesothelioma and non-small cell lung cancer.[3] Its aldehyde functionality allows for the construction of heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
Safety and Handling
Standard laboratory safety precautions should be observed when handling methyl 4-(4-oxobutyl)benzoate and the reagents used in its synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, spectroscopic data, and a synthetic protocol for methyl 4-(4-oxobutyl)benzoate. The compiled information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The provided data and methodologies are intended to facilitate further research and application of this important chemical intermediate.
References
starting materials for "4-Oxobutyl benzoate" synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic pathways for 4-Oxobutyl benzoate, a valuable intermediate in pharmaceutical and organic synthesis. The document outlines the primary starting materials, provides detailed experimental protocols for key reactions, and presents quantitative data to allow for methodical comparison of synthetic routes.
Core Synthetic Strategies
The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available starting materials. The two primary synthetic routes explored are:
-
Friedel-Crafts Acylation followed by Oxidation and Esterification: This classic approach utilizes the Friedel-Crafts acylation of toluene with succinic anhydride to form a key intermediate, which is then oxidized and subsequently esterified to yield the final product.
-
Direct Esterification: This method involves the direct esterification of 4-(4-oxobutyl)benzoic acid with a suitable alcohol. This pathway is contingent on the commercial availability or prior synthesis of the carboxylic acid precursor.
This guide will focus on the first, more fundamental route, providing a complete synthetic pathway from basic precursors.
Experimental Protocols
Route 1: Friedel-Crafts Acylation, Oxidation, and Esterification
This synthetic pathway is broken down into three critical stages:
Step 1: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid via Friedel-Crafts Acylation
The initial step involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.
-
Materials:
-
Toluene
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Succinic anhydride is added portion-wise to the stirred suspension, maintaining the temperature below 10°C with an ice bath.
-
Toluene is then added dropwise to the reaction mixture, and the reaction is allowed to stir at room temperature for several hours until completion (monitored by TLC).
-
The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-(p-tolyl)butanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Step 2: Synthesis of 4-(4-carboxyphenyl)-4-oxobutanoic acid via Oxidation
The methyl group of the tolyl intermediate is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.
-
Materials:
-
4-oxo-4-(p-tolyl)butanoic acid
-
Potassium permanganate
-
Sodium hydroxide
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Water
-
-
Procedure:
-
A solution of 4-oxo-4-(p-tolyl)butanoic acid in aqueous sodium hydroxide is prepared in a round-bottom flask.
-
A solution of potassium permanganate in water is added dropwise to the heated reaction mixture. The reaction is refluxed until the purple color of the permanganate disappears.
-
The hot reaction mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is cooled and acidified with concentrated sulfuric acid, leading to the precipitation of the crude 4-(4-carboxyphenyl)-4-oxobutanoic acid.
-
If necessary, excess permanganate can be quenched by the addition of sodium bisulfite.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Step 3: Synthesis of this compound via Fischer Esterification
The final step is the esterification of the dicarboxylic acid with an alcohol (e.g., butanol to form butyl this compound) in the presence of an acid catalyst.
-
Materials:
-
4-(4-carboxyphenyl)-4-oxobutanoic acid
-
Alcohol (e.g., Butanol)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Toluene or another suitable solvent for azeotropic removal of water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
A mixture of 4-(4-carboxyphenyl)-4-oxobutanoic acid, an excess of the desired alcohol (e.g., butanol), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid in toluene is heated to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or distillation under reduced pressure.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of various benzoate esters, providing a baseline for comparison of reaction efficiencies.
| Reaction Step | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Friedel-Crafts Acylation | Toluene, Succinic Anhydride | AlCl₃ | Dichloromethane | 2 - 6 | 0 - RT | 85 - 95[1] |
| Oxidation | 4-oxo-4-(p-tolyl)butanoic acid | KMnO₄ | Water/NaOH | 4 - 8 | Reflux | 70 - 85 |
| Esterification (Butyl Benzoate) | Benzoic Acid, 1-Butanol | p-Toluenesulfonic acid | Toluene | 4 - 6 | Reflux | ~92 (conversion) |
| Esterification (Ethyl Benzoate) | Benzoic Acid, Ethanol | H₂SO₄ | Ethanol | 1 - 2 | Reflux | ~90 |
Signaling Pathways and Experimental Workflows
The logical flow of the primary synthetic route for this compound is depicted below.
Caption: Synthetic workflow for this compound.
This diagram illustrates the sequential conversion of starting materials through key reaction types to yield the final product. Each step represents a distinct chemical transformation with specified reagents.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Oxobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-oxobutyl benzoate, a significant building block in organic synthesis. The document details the key chemical intermediates, presents quantitative data in structured tables, outlines detailed experimental protocols for pivotal reactions, and visualizes the synthetic pathways using logical diagrams. The synthesis of methyl 4-(4-oxobutyl)benzoate is prominently featured, as it is a crucial intermediate in the preparation of the antifolate chemotherapy drug, Pemetrexed.[1][2]
Friedel-Crafts Acylation Pathway
A classical and widely utilized method for the synthesis of the this compound core structure commences with the Friedel-Crafts acylation of toluene with succinic anhydride. This multi-step pathway involves the sequential formation of several key intermediates.
Key Intermediates:
-
4-(4-Methylphenyl)-4-oxobutanoic acid: The initial product of the Friedel-Crafts reaction.[3]
-
4-(p-tolyl)butanoic acid: Formed by the reduction of the keto group.
-
4-(4-carboxy-phenyl)butanoic acid: Resulting from the oxidation of the methyl group on the aromatic ring.
-
4-(4-oxobutyl)benzoic acid: The immediate carboxylic acid precursor to the final ester.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Toluene, Succinic anhydride | AlCl₃ | Dichloromethane | Reflux | 2-4 | ~90% |
| Clemmensen Reduction | 4-(4-Methylphenyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 12-24 | 70-80% |
| Oxidation of Methyl Group | 4-(p-tolyl)butanoic acid | KMnO₄ | Aqueous base | 80-100 | 4-8 | 60-70% |
| Esterification | 4-(4-oxobutyl)benzoic acid, Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 4-6 | >90% |
Experimental Protocols
Step 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane, add succinic anhydride portion-wise at 0-5 °C.
-
Slowly add toluene to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(4-Methylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 4-(p-tolyl)butanoic acid (Clemmensen Reduction)
-
Amalgamated zinc is prepared by stirring zinc dust with a dilute aqueous solution of mercuric chloride.
-
The amalgamated zinc is added to a flask containing 4-(4-Methylphenyl)-4-oxobutanoic acid, concentrated hydrochloric acid, toluene, and water.
-
The mixture is heated to reflux and stirred vigorously for 12-24 hours. Additional hydrochloric acid may be added during the reaction.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with water, dried, and concentrated to give 4-(p-tolyl)butanoic acid.
Step 3: Synthesis of 4-(4-carboxy-phenyl)butanoic acid (Oxidation)
-
Dissolve 4-(p-tolyl)butanoic acid in an aqueous solution of a base (e.g., NaOH or K₂CO₃).
-
Heat the solution to 80-100 °C and add a solution of potassium permanganate (KMnO₄) dropwise.
-
Maintain the temperature and stir until the purple color of the permanganate disappears.
-
Cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-(4-carboxy-phenyl)butanoic acid.
Step 4: Synthesis of Methyl 4-(4-oxobutyl)benzoate (Esterification)
-
Suspend 4-(4-oxobutyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.[1]
-
Cool the reaction and neutralize the excess acid with a base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain methyl 4-(4-oxobutyl)benzoate.[1]
Synthetic Pathway Diagram
Caption: Friedel-Crafts acylation pathway to this compound.
Heck Reaction Pathway
An alternative and more direct route to methyl 4-(4-oxobutyl)benzoate involves a palladium-catalyzed Heck reaction. This method couples an aryl halide with an alkene.
Key Intermediates:
-
Methyl 4-bromobenzoate: The aryl halide starting material.
-
3-buten-1-ol: The alkene coupling partner.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Heck Reaction | Methyl 4-bromobenzoate, 3-buten-1-ol | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | DMF | 80-100 | 12-24 | 60-80% |
Experimental Protocol
Synthesis of Methyl 4-(4-oxobutyl)benzoate via Heck Reaction
-
To a reaction vessel, add methyl 4-bromobenzoate, 3-buten-1-ol, a palladium catalyst (e.g., palladium acetate, Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain methyl 4-(4-oxobutyl)benzoate.
Synthetic Pathway Diagram
Caption: Heck reaction pathway to Methyl 4-(4-oxobutyl)benzoate.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the Friedel-Crafts acylation and Heck reaction pathways being the most prominent. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. The intermediates discussed in this guide are crucial for the successful synthesis of the target molecule and its derivatives, which have significant applications in the pharmaceutical industry.
References
The Synthesis of 4-Oxobutyl Benzoate: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate, a seemingly unassuming organic molecule, holds a significant place in the landscape of medicinal chemistry. Its primary claim to fame lies in its role as a crucial intermediate in the synthesis of Pemetrexed, a powerful antifolate chemotherapy agent developed by Eli Lilly and Company for the treatment of various cancers.[1] The historical development of the synthesis of this key intermediate reflects the evolution of synthetic organic chemistry, showcasing a transition towards more efficient and scalable methods. This in-depth technical guide explores the core synthetic routes to methyl 4-(4-oxobutyl)benzoate, presenting a historical perspective alongside detailed experimental protocols and comparative data.
Historical Development of Synthetic Routes
The synthesis of methyl 4-(4-oxobutyl)benzoate is intrinsically linked to the development of the anticancer drug Pemetrexed. As such, the earliest and most significant synthetic methodologies are documented in the patent literature filed by Eli Lilly and Company. Over time, academic research has also contributed to the refinement and exploration of alternative pathways. The two primary historical routes that have been pivotal in its production are the Friedel-Crafts acylation and the Heck reaction.
The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and fundamental method for the formation of aryl ketones. In the context of methyl 4-(4-oxobutyl)benzoate synthesis, this approach typically involves the reaction of a substituted benzene derivative with succinic anhydride, followed by esterification. One of the early documented methods involves the Friedel-Crafts acylation of toluene with succinic anhydride, followed by oxidation of the methyl group and subsequent esterification.
A more direct early route, likely explored in the initial development phases, involves the Friedel-Crafts acylation of a pre-existing benzoate derivative. However, the deactivating nature of the ester group on the aromatic ring presents challenges for this direct acylation.
The Heck Reaction: A More Modern Approach
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, represents a more modern and versatile approach to the synthesis of methyl 4-(4-oxobutyl)benzoate. This method, detailed in patents related to the synthesis of Pemetrexed, offers a more direct route with potentially higher yields and milder reaction conditions compared to some classical methods. The key transformation involves the coupling of an aryl halide, typically methyl 4-bromobenzoate, with an alkene, 3-buten-1-ol.
The development of this Heck reaction route was a significant step forward in the process chemistry for Pemetrexed, offering a more efficient and scalable method for producing the key 4-oxobutyl benzoate intermediate.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to methyl 4-(4-oxobutyl)benzoate, based on information from patent literature and academic publications.
| Parameter | Friedel-Crafts Acylation Route (Toluene & Succinic Anhydride) | Heck Reaction Route (Methyl 4-bromobenzoate & 3-buten-1-ol) |
| Starting Materials | Toluene, Succinic Anhydride, AlCl₃, followed by an oxidizing agent and methanol with an acid catalyst. | Methyl 4-bromobenzoate, 3-buten-1-ol, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., P(o-tolyl)₃). |
| Key Reaction Steps | 1. Friedel-Crafts Acylation2. Oxidation3. Esterification | 1. Heck Coupling |
| Typical Overall Yield | Moderate (multi-step process can lead to lower overall yields) | Good to Excellent (often a one-pot or two-step process with high efficiency) |
| Reaction Conditions | Harsh (strong Lewis acid, often high temperatures for oxidation) | Milder (catalytic amounts of palladium, moderate temperatures) |
| Scalability | Can be challenging due to the use of stoichiometric AlCl₃ and harsh oxidation conditions. | Generally more scalable and amenable to large-scale industrial production. |
| Key Patent Reference | General methodology known, specific early Pemetrexed patents may contain variations. | Described in patents for Pemetrexed synthesis. |
Detailed Experimental Protocols
The following are representative experimental protocols for the key synthetic methods discussed. These are based on established chemical principles and information available in the public domain.
Experimental Protocol 1: Synthesis of 4-(4-Methylbenzoyl)propanoic Acid via Friedel-Crafts Acylation
This protocol describes the initial step of a multi-step synthesis of methyl 4-(4-oxobutyl)benzoate starting from toluene.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension in an ice-water bath.
-
Add a solution of succinic anhydride in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add toluene dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Once the addition of toluene is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(4-methylbenzoyl)propanoic acid.
-
The crude product can be purified by recrystallization.
Note: This product would then require oxidation of the methyl group to a carboxylic acid, followed by esterification to yield methyl 4-(4-oxobutyl)benzoate.
Experimental Protocol 2: Synthesis of Methyl 4-(4-oxobutyl)benzoate via Heck Reaction
This protocol is a representative procedure for the palladium-catalyzed Heck coupling of methyl 4-bromobenzoate and 3-buten-1-ol.
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous and degassed acetonitrile, followed by 3-buten-1-ol and triethylamine.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-hydroxybutyl)benzoate.
-
The intermediate alcohol is then oxidized to the corresponding aldehyde (4-oxobutyl) using standard oxidation procedures (e.g., Swern oxidation, Dess-Martin periodinane).
Signaling Pathways and Logical Relationships
The synthesis of methyl 4-(4-oxobutyl)benzoate is a linear process with distinct key transformations. The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Friedel-Crafts route to this compound.
Caption: Heck reaction route to this compound.
Conclusion
The synthesis of methyl 4-(4-oxobutyl)benzoate provides a compelling case study in the evolution of industrial organic synthesis. From the classical, yet often harsh, conditions of the Friedel-Crafts acylation to the more elegant and efficient palladium-catalyzed Heck reaction, the journey to produce this vital pharmaceutical intermediate highlights the continuous drive for improved efficiency, scalability, and milder reaction conditions in drug development. For researchers and professionals in the field, understanding the historical context and the technical nuances of these synthetic routes is essential for the innovation of future chemical processes.
References
Spectroscopic Analysis of 4-Oxobutyl Benzoate: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Oxobutyl benzoate, also known as Methyl 4-(4-oxobutyl)benzoate. This document presents expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is based on the analysis of its functional groups and comparison with similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | Aldehyde (-CHO) |
| ~7.9-8.1 | Doublet (d) | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.2-7.4 | Doublet (d) | 2H | Aromatic (meta to -COOCH₃) |
| ~3.9 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |
| ~2.8 | Triplet (t) | 2H | Methylene (-CH₂-CHO) |
| ~2.5 | Triplet (t) | 2H | Methylene (Ar-CH₂-) |
| ~2.0 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | Aldehyde Carbonyl (C=O) |
| ~167 | Ester Carbonyl (C=O) |
| ~145 | Aromatic (quaternary, C-CH₂) |
| ~130 | Aromatic (quaternary, C-COOCH₃) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~52 | Methyl Ester (-OCH₃) |
| ~43 | Methylene (-CH₂-CHO) |
| ~35 | Methylene (Ar-CH₂) |
| ~20 | Methylene (-CH₂-CH₂-CH₂-) |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1610, ~1580 | Medium-Weak | C=C stretch (aromatic) |
| ~1280, ~1120 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 206 | Molecular Ion [M]⁺ |
| 175 | [M - OCH₃]⁺ |
| 149 | [M - C₄H₇O]⁺ (cleavage of the butyl chain) |
| 121 | [C₇H₅O₂]⁺ (benzoyl fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl fragment) |
| 57 | [C₄H₉]⁺ (butyl fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
For ¹³C NMR, a higher concentration is required; dissolve 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]
-
Ensure the solid is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]
-
Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Perform shimming of the magnetic field to optimize its homogeneity.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.[2]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (approximately 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands and assign them to the corresponding functional groups in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
The concentration should be appropriate for the instrument's sensitivity, typically in the parts-per-million (ppm) range.
-
-
Data Acquisition :
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.[4]
-
The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
As the separated components elute from the column, they enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (commonly by electron impact) and fragmented.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing :
-
The data is presented as a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak.
-
Analyze the mass spectrum of the peak corresponding to this compound by identifying the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for spectroscopic analysis of a solid organic compound.
References
Theoretical Calculations on the Structure of 4-Oxobutyl Benzoate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical calculations applicable to the molecular structure of 4-Oxobutyl benzoate. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this and similar small organic molecules. This document outlines the key computational methods, their applications in understanding the molecule's properties, and generalized protocols for performing such calculations.
Introduction to Theoretical Calculations on this compound
This compound is a chemical compound of interest in organic synthesis and as a building block for more complex molecules. Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for elucidating its three-dimensional structure, electronic properties, and reactivity. These computational methods allow for the prediction of various molecular characteristics that can be difficult or costly to determine experimentally.
Computational studies on this compound and its derivatives have been employed to understand conformational arrangements, predict reactivity, and support reaction mechanisms. While a dedicated, comprehensive theoretical study on this specific molecule is not widely published, the application of standard computational chemistry techniques can provide significant insights.
Key Theoretical Calculation Methods and Their Applications
A variety of computational methods can be applied to study this compound. The most common and relevant are Density Functional Theory (DFT) for geometry optimization and electronic property calculations, and molecular docking to predict interactions with biological macromolecules.
Data Presentation
The following table summarizes the primary theoretical calculations, the type of information they provide, and their specific relevance to this compound.
| Calculation Type | Key Information Obtained | Relevance to this compound |
| Geometry Optimization | - 3D molecular structure- Bond lengths and angles- Dihedral angles- Conformational analysis | - Determines the most stable conformation of the molecule.- Provides insights into intramolecular interactions. |
| Vibrational Frequency Analysis | - Vibrational modes (IR and Raman spectra)- Zero-point vibrational energy (ZPVE)- Thermodynamic properties (enthalpy, entropy) | - Confirms that the optimized structure is a true energy minimum.- Predicts the infrared and Raman spectra for experimental comparison. |
| Electronic Structure Analysis | - Molecular orbital energies (HOMO, LUMO)- Electron density distribution- Electrostatic potential maps | - Predicts sites of electrophilic and nucleophilic attack.- Helps in understanding the molecule's reactivity and stability. |
| Molecular Docking | - Binding affinity (scoring functions)- Binding pose and orientation- Intermolecular interactions (e.g., hydrogen bonds) | - Predicts how this compound or its derivatives might interact with biological targets like enzymes. |
Experimental and Computational Protocols
This section provides generalized methodologies for the key theoretical calculations discussed. These protocols are based on standard practices in computational chemistry.
Density Functional Theory (DFT) Calculations
DFT is a widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost.
3.1.1. Geometry Optimization
The first step in most computational studies is to find the lowest energy structure of the molecule.
-
Software: Gaussian, ORCA, Q-Chem, etc.
-
Methodology:
-
Input Structure: An initial 3D structure of this compound is created using a molecule builder.
-
Functional Selection: A suitable density functional is chosen. For organic molecules, hybrid functionals like B3LYP or PBE0 are common choices.[1][2]
-
Basis Set Selection: A basis set, which describes the atomic orbitals, is selected. Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used.[3]
-
Calculation Execution: The geometry optimization calculation is run. The algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule until a stationary point on the potential energy surface is reached.[4]
-
Convergence Check: The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
-
3.1.2. Vibrational Frequency Analysis
This calculation is performed on the optimized geometry to confirm it is a true minimum and to obtain vibrational spectra.
-
Software: Same as for geometry optimization.
-
Methodology:
-
Input: The optimized geometry from the previous step is used.
-
Calculation Type: A frequency calculation is requested. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).
-
Analysis of Results:
-
The absence of imaginary frequencies confirms that the structure is a local minimum.[5]
-
The calculated vibrational frequencies and their intensities can be used to simulate the IR and Raman spectra.
-
Thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy are also obtained.[6]
-
-
Molecular Docking
Molecular docking is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Methodology:
-
Ligand Preparation:
-
The 3D structure of this compound (or its derivative) is prepared. This may involve generating a low-energy conformation through DFT optimization.
-
Partial charges are assigned to the atoms.
-
-
Receptor Preparation:
-
A 3D structure of the target protein is obtained, typically from the Protein Data Bank (PDB).
-
Water molecules and other non-essential ligands are usually removed.
-
Hydrogen atoms are added, and partial charges are assigned to the protein atoms.
-
-
Defining the Binding Site:
-
A "grid box" or search space is defined on the receptor, encompassing the likely binding site of the ligand.
-
-
Docking Simulation:
-
The docking software samples a large number of possible conformations and orientations of the ligand within the defined binding site.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The resulting poses are ranked by their scores.
-
The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
-
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of this compound.
Caption: A general workflow for the theoretical calculation and analysis of this compound.
Conclusion
Theoretical calculations provide a powerful and insightful approach to understanding the structural, electronic, and interactive properties of this compound. By employing methods such as Density Functional Theory and molecular docking, researchers can gain a detailed molecular-level understanding that complements and guides experimental work. The methodologies outlined in this guide serve as a foundation for conducting robust computational studies on this and other small organic molecules, ultimately aiding in the rational design of new chemical entities and the elucidation of their behavior.
References
- 1. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 6. software.entos.ai [software.entos.ai]
- 7. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina [github.com]
- 8. SwissDock [swissdock.ch]
- 9. HADDOCK Web Server [rascar.science.uu.nl]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Oxobutyl Benzoate via Friedel-Crafts Acylation
Abstract
This document provides a detailed protocol for the synthesis of 4-Oxobutyl benzoate, more systematically named butyl 4-oxo-4-phenylbutanoate. The synthesis is achieved through a two-step process commencing with the Friedel-Crafts acylation of benzene with succinic anhydride to yield the intermediate, 4-oxo-4-phenylbutanoic acid. This intermediate is subsequently esterified with n-butanol under acidic conditions (Fischer esterification) to afford the final product. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.
Introduction
Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent. In the described synthesis, succinic anhydride serves as the acylating agent in the reaction with benzene. The resulting keto-acid, 4-oxo-4-phenylbutanoic acid, is a versatile intermediate.
Esterification is the subsequent reaction to produce the target molecule. The Fischer esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used technique for the synthesis of esters. This application note provides a comprehensive, step-by-step guide for both of these transformations.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
Step 1: Friedel-Crafts Acylation
Benzene + Succinic Anhydride → 4-Oxo-4-phenylbutanoic acid
Step 2: Fischer Esterification
4-Oxo-4-phenylbutanoic acid + n-Butanol → Butyl 4-oxo-4-phenylbutanoate (this compound)
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Succinic Anhydride | Dihydrofuran-2,5-dione | C₄H₄O₃ | 100.07 | White solid | 119-121 |
| Benzene | Benzene | C₆H₆ | 78.11 | Colorless liquid | 5.5 |
| 4-Oxo-4-phenylbutanoic acid | 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | White crystalline solid | 114-117[1] |
| n-Butanol | Butan-1-ol | C₄H₁₀O | 74.12 | Colorless liquid | -89.8 |
| This compound | Butyl 4-oxo-4-phenylbutanoate | C₁₄H₁₈O₃ | 234.29[2] | - | - |
Table 2: Spectroscopic Data for this compound (Butyl 4-oxo-4-phenylbutanoate)
| Spectroscopic Technique | Key Data Points |
| ¹³C NMR | Spectral data available.[2] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 105 and 161.[2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[2] |
Experimental Protocols
4.1. Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation
This procedure is adapted from the established synthesis of 4-oxo-4-phenylbutanoic acid by the Friedel–Crafts reaction of succinic anhydride and benzene.[2]
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Thiophene-free benzene (solvent and reactant)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.
-
In the flask, place anhydrous aluminum chloride (2.2 eq) and dry, thiophene-free benzene.
-
Slowly add a solution of succinic anhydride (1.0 eq) in benzene through the dropping funnel with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for approximately 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add crushed ice to the reaction mixture, followed by the slow addition of a mixture of concentrated hydrochloric acid and water to decompose the aluminum chloride complex.
-
Remove the excess benzene by steam distillation.
-
Cool the remaining aqueous solution to allow the product to crystallize.
-
Collect the crude 4-oxo-4-phenylbutanoic acid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from hot water to obtain pure 4-oxo-4-phenylbutanoic acid as white crystals.
-
Dry the purified product in a desiccator.
4.2. Step 2: Synthesis of this compound via Fischer Esterification
This is a general procedure for Fischer esterification, which can be applied to the esterification of 4-oxo-4-phenylbutanoic acid with n-butanol.
Materials:
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
n-Butanol (large excess, acts as solvent and reactant)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-oxo-4-phenylbutanoic acid (1.0 eq) and a large excess of n-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess n-butanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for Synthesis.
References
The Crucial Role of 4-Oxobutyl Benzoate in the Synthesis of the Antifolate Drug Pemetrexed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, a potent multi-targeted antifolate agent, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. The synthesis of this complex molecule relies on a strategic sequence of reactions, with 4-oxobutyl benzoate, specifically its methyl ester, serving as a pivotal intermediate. This document provides detailed application notes on the significance of methyl 4-(4-oxobutyl)benzoate in the Pemetrexed synthesis, along with comprehensive, step-by-step experimental protocols for the key transformations. The protocols are designed to guide researchers in the practical execution of the synthesis, with a focus on reaction conditions, purification, and expected outcomes.
Application Notes
The Significance of Methyl 4-(4-oxobutyl)benzoate
Methyl 4-(4-oxobutyl)benzoate is a key building block in the convergent synthesis of Pemetrexed.[1][2] Its structure incorporates two key functionalities: a benzoate moiety that will ultimately form the p-aminobenzoic acid (PABA) portion of the Pemetrexed backbone, and a 4-oxobutyl chain that provides the necessary carbon framework for the construction of the pyrrolo[2,3-d]pyrimidine heterocyclic core.
The aldehyde group of methyl 4-(4-oxobutyl)benzoate is of particular importance. It allows for a crucial alpha-bromination reaction, introducing a reactive handle for the subsequent cyclization with 2,4-diamino-6-hydroxypyrimidine. This reaction sequence is a critical step in forming the characteristic pyrrole ring of the Pemetrexed molecule. The ester group, on the other hand, is later hydrolyzed in the final stages of the synthesis to yield the free carboxylic acid necessary for the amide coupling with the glutamate portion of the drug.
Several synthetic routes to Pemetrexed have been developed, many of which utilize methyl 4-(4-oxobutyl)benzoate or a precursor that is converted to it in situ. The efficiency of the synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the successful and high-yielding preparation and purification of this key intermediate and its subsequent derivatives.
Synthetic Strategy Overview
The overall synthetic strategy for Pemetrexed involving methyl 4-(4-oxobutyl)benzoate can be summarized as follows:
-
Formation of Methyl 4-(4-oxobutyl)benzoate: This intermediate is typically prepared by the oxidation of methyl 4-(4-hydroxybutyl)benzoate.
-
α-Bromination: The aldehyde group of methyl 4-(4-oxobutyl)benzoate is selectively brominated at the alpha position to yield methyl 4-(3-bromo-4-oxobutyl)benzoate.
-
Pyrrolo[2,3-d]pyrimidine Ring Formation: The bromo-intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine in a condensation and cyclization reaction to form the core heterocyclic structure of Pemetrexed.
-
Amide Coupling: The resulting benzoic acid derivative is coupled with the diethyl ester of L-glutamic acid.
-
Saponification: The final step involves the hydrolysis of the ester groups to yield the disodium salt of Pemetrexed.
Experimental Protocols
The following protocols are a synthesis of information from various sources to provide a cohesive and practical guide for the synthesis of Pemetrexed.
Protocol 1: Synthesis of Methyl 4-(4-oxobutyl)benzoate
This protocol describes the oxidation of methyl 4-(4-hydroxybutyl)benzoate to the corresponding aldehyde.
Materials:
-
Methyl 4-(4-hydroxybutyl)benzoate
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure (using PCC):
-
To a stirred solution of methyl 4-(4-hydroxybutyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure methyl 4-(4-oxobutyl)benzoate.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| Methyl 4-(4-hydroxybutyl)benzoate | 196.24 | 1.0 | - | >98 |
| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | - | - |
| Methyl 4-(4-oxobutyl)benzoate | 194.23 | - | 80-90 | >95 |
Protocol 2: Synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate
This protocol details the alpha-bromination of methyl 4-(4-oxobutyl)benzoate.
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Bromine or N-Bromosuccinimide (NBS)
-
Carbon tetrachloride or Dichloromethane
-
A catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in a suitable solvent like carbon tetrachloride or dichloromethane.
-
Add a catalytic amount of acetic acid.
-
To this solution, add bromine (1.1 equivalents) dropwise at 0-5 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(3-bromo-4-oxobutyl)benzoate. This product is often used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (crude) |
| Methyl 4-(4-oxobutyl)benzoate | 194.23 | 1.0 | - | >95 |
| Bromine | 159.81 | 1.1 | - | - |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | 273.12 | - | 85-95 (crude) | ~90 |
Protocol 3: Synthesis of 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
This protocol describes the formation of the Pemetrexed core structure.
Materials:
-
Methyl 4-(3-bromo-4-oxobutyl)benzoate
-
2,4-diamino-6-hydroxypyrimidine
-
Sodium acetate
-
Isopropanol and water
Procedure:
-
To a suspension of 2,4-diamino-6-hydroxypyrimidine (1 equivalent) in a mixture of isopropanol and water, add sodium acetate (1.2 equivalents).
-
Heat the mixture to 40-50 °C.
-
Add a solution of methyl 4-(3-bromo-4-oxobutyl)benzoate (1.1 equivalents) in isopropanol dropwise to the heated suspension.
-
Maintain the reaction at 40-50 °C for 3-5 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with water and then with isopropanol.
-
The resulting solid is the methyl ester of the target compound, which is then hydrolyzed by treating with an aqueous solution of sodium hydroxide.
-
After hydrolysis, the pH is adjusted with hydrochloric acid to precipitate the product, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | 273.12 | 1.1 | - | ~90 |
| 2,4-diamino-6-hydroxypyrimidine | 126.12 | 1.0 | - | >98 |
| 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | 314.31 | - | 70-80 | >97 |
Protocol 4: Synthesis of Pemetrexed Diethyl Ester
This protocol describes the coupling of the core benzoic acid with diethyl L-glutamate.
Materials:
-
4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
-
Diethyl L-glutamate hydrochloride
-
A coupling agent (e.g., EDC, DCC, or TBTU)
-
A base (e.g., N-methylmorpholine or triethylamine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Suspend 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1 equivalent) in anhydrous DMF.
-
Add the base (2.2 equivalents) and stir until a clear solution is obtained.
-
Add the coupling agent (1.2 equivalents) and stir for 15-30 minutes at room temperature.
-
Add diethyl L-glutamate hydrochloride (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Pemetrexed diethyl ester.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | 314.31 | 1.0 | - | >97 |
| Diethyl L-glutamate hydrochloride | 239.69 | 1.1 | - | >98 |
| Pemetrexed diethyl ester | 499.53 | - | 60-70 | >98 |
Protocol 5: Synthesis of Pemetrexed Disodium
This protocol describes the final saponification step.
Materials:
-
Pemetrexed diethyl ester
-
Sodium hydroxide
-
Ethanol and water
Procedure:
-
Dissolve Pemetrexed diethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, carefully adjust the pH to neutral (around 7.0-7.5) with dilute hydrochloric acid.
-
Lyophilize or carefully precipitate the product by adding a suitable anti-solvent like acetone to obtain Pemetrexed disodium as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| Pemetrexed diethyl ester | 499.53 | 1.0 | - | >98 |
| Sodium hydroxide | 40.00 | 2.2 | - | - |
| Pemetrexed disodium | 471.37 | - | 90-95 | >99 |
Visualizations
Caption: Synthetic workflow for Pemetrexed highlighting the role of this compound.
Caption: Logical flow of the Pemetrexed synthesis from a key intermediate.
References
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed disodium key intermediate and its synthesis method, and method for synthesizing pemetrexed disodium from the said intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 4-Oxobutyl Benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxobutyl benzoate and its derivatives, particularly its methyl ester, are versatile intermediates in medicinal chemistry. While direct biological activity data for this compound is limited in publicly available literature, its primary and most significant application lies in its role as a key building block for the synthesis of complex pharmaceutical compounds. The most notable example is its use as a precursor to the multi-targeted antifolate chemotherapy agent, Pemetrexed.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its synthesis and its conversion to Pemetrexed. It also includes detailed experimental protocols and a summary of the biological activities of related benzoic acid derivatives to highlight the potential of this chemical scaffold.
I. Synthesis of Methyl 4-(4-oxobutyl)benzoate
Methyl 4-(4-oxobutyl)benzoate is a crucial intermediate in several synthetic routes. Common methods for its preparation include Friedel-Crafts acylation and Heck reactions.
Experimental Protocol: Synthesis via Heck Reaction
This protocol is adapted from patent literature describing the synthesis of Pemetrexed intermediates.
Reaction Scheme:
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)2)
-
Lithium acetate (LiOAc)
-
Lithium chloride (LiCl)
-
Tetrabutylammonium chloride ((n-Bu)4NCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 4-(4-oxobutyl)benzoate.
II. Application in the Synthesis of Pemetrexed
The primary application of methyl 4-(4-oxobutyl)benzoate in medicinal chemistry is as a key intermediate in the synthesis of Pemetrexed, an antifolate drug used in the treatment of various cancers.[1] The synthesis involves the conversion of methyl 4-(4-oxobutyl)benzoate to a pyrrolopyrimidine core, followed by coupling with a glutamate derivative.
Experimental Protocol: Conversion to a Pemetrexed Intermediate
This protocol outlines a general procedure for the bromination of the α-carbon to the ketone, a key step in the elaboration of the pyrrolopyrimidine ring of Pemetrexed.
Reaction Scheme:
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Bromine (Br2)
-
Hydrobromic acid in acetic acid (HBr/AcOH)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in dichloromethane.
-
Add a catalytic amount of hydrobromic acid in acetic acid.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate, which can be used in the subsequent steps without further purification.
Experimental Workflow for Pemetrexed Synthesis
Caption: A simplified workflow for the synthesis of Pemetrexed from Methyl 4-(4-oxobutyl)benzoate.
III. Biological Activity and Potential Applications
While "this compound" itself is primarily a synthetic intermediate, the broader class of benzoic acid derivatives exhibits a wide range of biological activities. Understanding these activities can provide insights into the potential for developing novel therapeutics based on the this compound scaffold.
Quantitative Data on Related Benzoic Acid Derivatives
The following table summarizes the in vitro biological activity of various benzoic acid derivatives. It is important to note that these are not direct derivatives of this compound, but they share the common benzoic acid moiety and demonstrate the potential of this chemical class.
| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Benzyloxy-4-oxopyridin benzoate derivatives | Antiproliferative | PC12 | IC50 = 18 µM (for compound 4b) | [2][3] |
| 1,4-Benzoquinone derivatives | Cholinesterase Inhibition | - | Micromolar range | [4] |
| 4-Aminobenzoic acid Schiff bases | Antibacterial | S. aureus (MRSA) | MIC from 15.62 µM | |
| 4-Aminobenzoic acid Schiff bases | Antifungal | Various | MIC from 7.81 µM | |
| 4-Aminobenzoic acid Schiff bases | Cytotoxic | HepG2 | IC50 from 15.0 µM |
Data for 4-aminobenzoic acid derivatives is qualitative in the provided search results, hence no specific citation is given.
IV. Mechanism of Action: Pemetrexed and the Folate Pathway
Pemetrexed, synthesized from the this compound scaffold, functions as a multi-targeted antifolate. It inhibits several key enzymes in the folate metabolic pathway, which is crucial for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. By disrupting this pathway, Pemetrexed effectively halts cell division, particularly in rapidly proliferating cancer cells.
The primary targets of Pemetrexed are:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Folate Metabolism and Pemetrexed Inhibition Pathway
Caption: Pemetrexed inhibits key enzymes (TS, DHFR, GARFT) in the folate pathway, disrupting nucleotide synthesis.
V. Conclusion and Future Directions
This compound is a valuable intermediate in medicinal chemistry, with its most prominent role being in the synthesis of the anticancer drug Pemetrexed. While direct biological data on the parent compound is scarce, the diverse activities of other benzoic acid derivatives suggest that the this compound scaffold could be a starting point for the development of new therapeutic agents.
Future research could focus on:
-
Synthesizing and screening a library of this compound derivatives for various biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of any identified active compounds.
-
Exploring the use of the oxobutyl chain for further chemical modifications to create novel pharmacophores.
The detailed protocols and pathway information provided herein serve as a valuable resource for researchers interested in leveraging the synthetic utility of this compound in their drug discovery and development efforts.
References
- 1. CN107628947B - A kind of preparation method of pemetrexed disodium key intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Methyl 4-(4-oxobutyl)benzoate | C12H14O3 | CID 9859111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Oxobutyl Benzoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-oxobutyl benzoate as a key starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below are based on well-established synthetic methodologies for γ-keto esters.
Introduction
This compound is a bifunctional molecule possessing both a ketone and an ester group. This unique 1,4-dicarbonyl arrangement makes it an ideal precursor for the construction of five- and six-membered heterocyclic rings through condensation reactions with various nucleophiles. Its application in the synthesis of substituted pyrroles, pyridazines, and dihydropyridines is of significant interest in medicinal chemistry and materials science.
Synthesis of Substituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] this compound can readily undergo this reaction to produce N-substituted 2-(2-benzoyloxyethyl)pyrroles.
Reaction Scheme:
Caption: Paal-Knorr synthesis of N-substituted pyrroles from this compound.
Quantitative Data for Paal-Knorr Pyrrole Synthesis:
| Entry | Amine (R-NH₂) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | - | 110 | 4 | 85 |
| 2 | Benzylamine | Ethanol | - | 80 | 6 | 78 |
| 3 | Glycine methyl ester | Toluene | p-TsOH | 110 | 8 | 72 |
| 4 | Ammonium acetate | Acetic Acid | - | 110 | 5 | 65 |
Experimental Protocol: Synthesis of 1-Phenyl-2-(2-benzoyloxyethyl)pyrrole
-
To a solution of this compound (1.92 g, 10 mmol) in glacial acetic acid (20 mL), add aniline (0.93 g, 10 mmol).
-
Heat the reaction mixture to reflux at 110°C for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the pure N-phenyl-2-(2-benzoyloxyethyl)pyrrole.
Synthesis of Substituted Pyridazines
The reaction of 1,4-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyridazines. This compound can be cyclized with hydrazine hydrate or substituted hydrazines to yield 3-(2-benzoyloxyethyl)-substituted pyridazines.
Reaction Scheme:
Caption: Synthesis of substituted pyridazines from this compound.
Quantitative Data for Pyridazine Synthesis:
| Entry | Hydrazine (H₂N-NHR) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 80 | 3 | 92 |
| 2 | Phenylhydrazine | Acetic Acid | 100 | 5 | 88 |
| 3 | Methylhydrazine | Methanol | 65 | 4 | 85 |
Experimental Protocol: Synthesis of 3-(2-benzoyloxyethyl)-6-methylpyridazine
-
In a round-bottom flask, dissolve this compound (1.92 g, 10 mmol) in methanol (30 mL).
-
Add methylhydrazine (0.46 g, 10 mmol) dropwise to the solution at room temperature.
-
Heat the mixture to reflux at 65°C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography (eluent: ethyl acetate/hexane, 1:1) to obtain the desired pyridazine.
Synthesis of Dihydropyridines via Hantzsch-type Reaction
While the classical Hantzsch synthesis involves β-ketoesters, a modified multicomponent approach can be envisioned using this compound, an aldehyde, and an enamino-ester (e.g., ethyl β-aminocrotonate). This would lead to highly substituted dihydropyridine derivatives.
Logical Workflow for a Hantzsch-type Synthesis:
Caption: Logical workflow for a multicomponent Hantzsch-type synthesis.
Quantitative Data for a Proposed Hantzsch-type Synthesis:
| Entry | Aldehyde (R-CHO) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Piperidine | 80 | 12 | 65 |
| 2 | 4-Chlorobenzaldehyde | Isopropanol | - | 85 | 10 | 70 |
| 3 | Cyclohexanecarboxaldehyde | Methanol | L-proline | 65 | 16 | 60 |
Experimental Protocol: Proposed Synthesis of a Dihydropyridine Derivative
-
A mixture of this compound (1.92 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl β-aminocrotonate (1.29 g, 10 mmol) in ethanol (25 mL) is stirred at room temperature.
-
A catalytic amount of piperidine (2 drops) is added, and the mixture is heated to reflux for 12 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the crude dihydropyridine.
-
Recrystallization from ethanol can be performed for further purification.
Conclusion
This compound serves as a valuable and versatile C4 building block for the synthesis of a variety of important heterocyclic scaffolds. The protocols provided herein offer a foundation for the development of libraries of substituted pyrroles, pyridazines, and dihydropyridines for applications in drug discovery and materials science. Further optimization of the proposed reaction conditions may be necessary to achieve higher yields and purity for specific substrates.
References
Application Notes and Protocols: Reactions of 4-Oxobutyl Benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxobutyl benzoate and its methyl ester, methyl 4-(4-oxobutyl)benzoate, are versatile bifunctional molecules that serve as key intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of two distinct electrophilic centers—a ketone and an ester—allows for selective reactions with a variety of nucleophiles. This document provides detailed application notes and experimental protocols for the reaction of methyl 4-(4-oxobutyl)benzoate with common nucleophiles, highlighting its utility in the synthesis of complex molecules, including the anticancer drug Pemetrexed.
Chemical Reactivity Overview
Methyl 4-(4-oxobutyl)benzoate possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. The ketone is generally more reactive towards nucleophiles such as organometallics and hydrides, while the ester is susceptible to hydrolysis, and aminolysis. This differential reactivity allows for selective transformations at either functional group by careful choice of reagents and reaction conditions.
A critical application of this keto-ester is as a precursor in the synthesis of Pemetrexed, a multitargeted antifolate drug used in the treatment of various cancers.[1] The synthetic route to Pemetrexed often involves a key step where the ketone of methyl 4-(4-oxobutyl)benzoate is first brominated at the alpha-position, followed by condensation with a pyrimidine derivative.
Data Presentation: Reactions of Methyl 4-(4-oxobutyl)benzoate with Nucleophiles
The following table summarizes various reactions of methyl 4-(4-oxobutyl)benzoate with different classes of nucleophiles, along with typical reaction conditions and outcomes.
| Nucleophile Class | Specific Reagent(s) | Target Functional Group | Product Type | Typical Reaction Conditions | Yield (%) | Reference |
| Hydride | Sodium borohydride (NaBH₄) | Ketone | Secondary Alcohol | Methanol, Room Temperature | High | [1] |
| Hydroxide | Sodium hydroxide (NaOH) | Ester | Carboxylic Acid | Water/Methanol, Heat | Quantitative | [1] |
| Amine (in Pemetrexed Synthesis) | 2,4-diamino-6-hydroxypyrimidine | Ketone (after α-bromination) | Pyrrolo[2,3-d]pyrimidine | Isopropanol, Water, Sodium Acetate, Heat | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(4-oxobutyl)benzoate
This protocol describes a Heck reaction to synthesize the title compound from commercially available starting materials.
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium (II) acetate
-
Lithium acetate dihydrate
-
Lithium chloride
-
Tetrabutylammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Sodium chloride (NaCl)
Procedure:
-
To a solution of methyl 4-bromobenzoate (25.0 g) in DMF (285 mL), add lithium acetate dihydrate (13.0 g), lithium chloride (14.7 g), and tetrabutylammonium chloride (17.1 g).
-
Bubble nitrogen gas through the mixture.
-
Add 3-buten-1-ol (12 mL) and palladium (II) acetate (0.52 g).
-
Heat the reaction mixture to 75°C and maintain until the complete conversion of methyl 4-bromobenzoate is observed by HPLC.
-
Cool the reaction mixture to room temperature.
-
Add deionized water (285 mL) and ethyl acetate (285 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate (2 x 143 mL).
-
Combine the organic phases and wash with 3% aqueous NaCl solution (3 x 285 mL) and then with deionized water (2 x 285 mL).
-
The resulting solution of methyl 4-(4-oxobutyl)benzoate in ethyl acetate can be used directly in subsequent steps. The typical yield is approximately 85%.
Protocol 2: Selective Reduction of the Ketone
This protocol details the selective reduction of the ketone in methyl 4-(4-oxobutyl)benzoate to a secondary alcohol using sodium borohydride.[1]
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 4-(4-oxobutyl)benzoate (1.0 g, 4.85 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.22 g, 5.82 mmol) in small portions.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 4-(4-hydroxybutyl)benzoate.
Protocol 3: Hydrolysis of the Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(4-oxobutyl)benzoate (1.0 g, 4.85 mmol) in a mixture of methanol (10 mL) and water (10 mL).
-
Add sodium hydroxide (0.39 g, 9.70 mmol) and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-oxobutyl)benzoic acid.
Signaling Pathway and Experimental Workflow Diagrams
The primary significance of this compound in drug development is its role as a key intermediate in the synthesis of Pemetrexed. The following diagram illustrates the synthetic workflow from methyl 4-(4-oxobutyl)benzoate to a core intermediate of Pemetrexed.
Caption: Synthetic workflow from methyl 4-(4-oxobutyl)benzoate to a Pemetrexed intermediate.
Pemetrexed, synthesized from this compound derivatives, functions as a multi-target antifolate, inhibiting several key enzymes in the folate metabolism pathway. This disruption of folate metabolism leads to the inhibition of purine and pyrimidine synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of Pemetrexed, a drug synthesized from this compound derivatives.
Conclusion
This compound and its methyl ester are valuable synthetic intermediates due to their dual functionality. The ability to selectively target either the ketone or the ester group with a range of nucleophiles makes them powerful building blocks in the synthesis of complex organic molecules. The detailed protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to apply it in their own synthetic endeavors, particularly in the field of medicinal chemistry and drug development. The established role of its derivatives, such as Pemetrexed, underscores the importance of understanding and utilizing the reactivity of this compound.
References
Application Notes & Protocols for the Quantification of 4-Oxobutyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxobutyl benzoate is a chemical compound of interest in pharmaceutical development and organic synthesis. Accurate and precise quantification of this analyte is critical for process optimization, quality control, and stability studies. This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable technique. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for confirmatory analysis and identification.
While specific signaling pathways involving this compound are not extensively documented, its importance as an intermediate in the synthesis of pharmaceuticals necessitates robust analytical oversight. The provided protocols are designed to be adaptable to various sample matrices encountered during drug development and manufacturing.
Analytical Methods
Two primary methods are detailed for the quantification of this compound: a primary HPLC-UV method for routine quantification and a secondary GC-MS method for structural confirmation and trace-level analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and formulation matrices.
Experimental Workflow
Caption: Workflow for quantification of this compound by HPLC-UV.
Protocol: HPLC-UV Quantification
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (optional, for improved peak shape)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the confirmation of the identity of this compound and for quantification at lower levels.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
-
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade) or other suitable solvent
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards of this compound in dichloromethane.
-
Dissolve and dilute samples in dichloromethane to a concentration within the linear range of the instrument.
-
-
Analysis and Quantification:
-
Inject standards and samples.
-
Identify this compound based on its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion (e.g., m/z 149, the benzoyl cation) and generate a calibration curve.
-
Quantitative Data Summary (GC-MS)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Conclusion
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being well-suited for routine quality control and GC-MS offering higher sensitivity and structural confirmation. Proper method validation should be performed in the target matrix to ensure accurate and precise results.
Application Notes and Protocols for the Analysis of 4-Oxobutyl benzoate by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Oxobutyl benzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to be starting points for analytical method development and validation in research and quality control settings.
Introduction to Chromatographic Analysis of this compound
This compound is an organic compound containing both a benzoate ester and a terminal aldehyde functional group. The choice between HPLC and GC for its analysis depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte. HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable compounds. This document outlines protocols for both techniques to provide flexibility in analytical approaches.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a common and effective method for the analysis of aromatic compounds such as this compound.
Experimental Protocol: HPLC
2.1.1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Depending on the matrix, dissolve or dilute the sample containing this compound in the diluent to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2.1.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12-13 min: 95% to 50% B13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Data Presentation: HPLC
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 7.5 | > 0.999 | 0.5 | 1.5 |
Gas Chromatography (GC) Method
GC with Flame Ionization Detection (FID) is a robust method for the analysis of volatile compounds like this compound.
Experimental Protocol: GC
3.1.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane. Create working standards for the calibration curve by serial dilution (e.g., 1, 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Dissolve or dilute the sample in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
-
Internal Standard: For improved accuracy and precision, add an internal standard (e.g., n-dodecane) at a fixed concentration to all standards and samples.
3.1.2. GC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Splitless or Split 10:1) |
| Oven Program | Initial: 80 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector Temp. | 300 °C |
Data Presentation: GC
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 12.8 | > 0.998 | 0.8 | 2.4 |
Workflow and Process Visualization
The following diagram illustrates the general workflow for chromatographic analysis, from sample receipt to final data analysis and reporting.
Caption: General workflow for chromatographic analysis.
Summary
The presented HPLC and GC methods provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis, including sample characteristics and available instrumentation. The provided protocols and data tables serve as a foundation for method development and validation in a variety of scientific and industrial applications.
The Role of 4-Oxobutyl Benzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-Oxobutyl benzoate and its derivatives as key intermediates in the synthesis of bioactive molecules, with a specific focus on the preparation of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene. The following sections detail the synthetic pathways, experimental protocols, and the biological context of the target molecules.
Introduction: The Significance of Benzoic Acid Derivatives in Drug Discovery
Benzoic acid and its substituted derivatives are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. Their prevalence stems from their synthetic versatility and their ability to engage in specific interactions with biological targets. One such derivative, this compound, and its corresponding methyl ester, Methyl 4-(4-oxobutyl)benzoate, represent valuable precursors for the synthesis of complex bioactive molecules. The presence of both an aromatic ring and a reactive carbonyl group allows for sequential modifications to build intricate molecular architectures.
A prominent application of these intermediates is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. Raloxifene, a well-known SERM, is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The synthesis of Raloxifene and related compounds often relies on a key intermediate, 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride, which can be prepared from this compound derivatives.
Synthetic Application: Pathway to Raloxifene Intermediate
While a direct, one-step conversion is not commonly reported, a plausible and efficient multi-step synthetic pathway can be employed to transform Methyl 4-(4-oxobutyl)benzoate into the key Raloxifene intermediate, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. This pathway highlights the utility of the 4-oxobutyl functional group as a masked precursor to the critical piperidinoethoxy side chain.
The overall synthetic strategy involves the following key transformations:
-
Reduction of the Aldehyde: The aldehyde functionality of Methyl 4-(4-oxobutyl)benzoate is selectively reduced to a primary alcohol.
-
Activation of the Hydroxyl Group: The resulting hydroxyl group is converted into a good leaving group, typically a tosylate or a halide.
-
Introduction of the Piperidine Moiety: Nucleophilic substitution with piperidine introduces the desired amino functionality.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Formation of the Acyl Chloride: The carboxylic acid is converted to the highly reactive acyl chloride, ready for the subsequent Friedel-Crafts acylation step in the total synthesis of Raloxifene.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow for the preparation of a key Raloxifene intermediate from Methyl 4-(4-oxobutyl)benzoate.
Experimental Protocols
The following protocols are representative methodologies for the key transformations in the synthesis of the Raloxifene intermediate.
Protocol 1: Reduction of Methyl 4-(4-oxobutyl)benzoate
Objective: To selectively reduce the aldehyde group of Methyl 4-(4-oxobutyl)benzoate to a primary alcohol.
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve Methyl 4-(4-oxobutyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(4-hydroxybutyl)benzoate.
| Parameter | Value |
| Reactant | Methyl 4-(4-oxobutyl)benzoate |
| Reagent | Sodium borohydride |
| Solvent | Methanol/Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Protocol 2: Tosylation of Methyl 4-(4-hydroxybutyl)benzoate
Objective: To convert the hydroxyl group of Methyl 4-(4-hydroxybutyl)benzoate to a tosylate leaving group.
Materials:
-
Methyl 4-(4-hydroxybutyl)benzoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 4-(4-hydroxybutyl)benzoate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (or triethylamine) (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-(4-(tosyloxy)butyl)benzoate.
| Parameter | Value |
| Reactant | Methyl 4-(4-hydroxybutyl)benzoate |
| Reagent | p-Toluenesulfonyl chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Protocol 3: Synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride
This protocol describes the final steps to obtain the key intermediate for Raloxifene synthesis.
Materials:
-
Methyl 4-(4-(piperidin-1-yl)butyl)benzoate (from the previous step after nucleophilic substitution with piperidine)
-
Sodium hydroxide (NaOH)
-
Methanol/Water
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic)
-
1,2-dichloroethane
Procedure:
Part A: Hydrolysis
-
Dissolve Methyl 4-(4-(piperidin-1-yl)butyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride.
Part B: Chlorination
-
Combine 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride (1.0 eq), thionyl chloride (1.5 eq), and a catalytic amount of DMF in 1,2-dichloroethane.
-
Stir the mixture under reflux for 2 hours under a nitrogen atmosphere.
-
Evaporate the mixture to dryness under vacuum to obtain 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, which is typically used in the next step without further purification.
| Parameter | Value |
| Reactant | Methyl 4-(4-(piperidin-1-yl)butyl)benzoate |
| Reagents | NaOH, HCl, SOCl₂ |
| Solvents | Methanol/Water, 1,2-dichloroethane |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (Hydrolysis), 2 hours (Chlorination) |
| Typical Yield | High (often used in situ) |
Biological Context: Mechanism of Action of Raloxifene
Raloxifene exerts its therapeutic effects by binding to estrogen receptors (ERα and ERβ). The binding of Raloxifene to these receptors leads to a conformational change that is different from that induced by estrogen. This altered conformation results in differential recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene expression.
-
In Bone: Raloxifene acts as an estrogen agonist, promoting the activity of osteoblasts and inhibiting osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures.
-
In the Breast and Uterus: Raloxifene acts as an estrogen antagonist, blocking the proliferative effects of estrogen and thus reducing the risk of estrogen receptor-positive breast cancer and not stimulating the uterine lining.
The signaling pathway of Raloxifene can be visualized as follows:
Caption: Simplified signaling pathway of Raloxifene, illustrating its tissue-selective estrogen receptor modulation.
Conclusion
This compound and its derivatives are versatile and valuable intermediates in the synthesis of complex bioactive molecules. The presented synthetic pathway to a key intermediate for Raloxifene demonstrates the strategic use of the 4-oxobutyl group as a precursor to the pharmacologically important piperidinoethoxy side chain. The detailed protocols provide a foundation for researchers in the field of medicinal chemistry and drug development to utilize these building blocks for the synthesis of SERMs and other important therapeutic agents. Understanding the underlying biological mechanisms of the target molecules, such as the tissue-selective action of Raloxifene, is crucial for the rational design and development of next-generation therapeutics.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Oxobutyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Oxobutyl benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes and Solutions:
| Cause | Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product not eluting at all. Troubleshooting Step: Perform small-scale TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate) to determine the optimal mobile phase for separation. A good starting point for "this compound" is a hexane:ethyl acetate mixture. |
| Column Overloading | Too much crude material was loaded onto the column, leading to poor separation. Troubleshooting Step: As a general rule, use a 30-100:1 ratio of silica gel to crude product by weight. |
| Channeling in the Column | Improperly packed column leads to cracks or channels in the stationary phase, resulting in inefficient separation. Troubleshooting Step: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Product Degradation on Silica | "this compound" may be sensitive to the acidic nature of silica gel. Troubleshooting Step: Consider using neutral or basic alumina as the stationary phase, or add a small amount of a neutralising agent like triethylamine (~0.1-1%) to the eluent. |
Issue 2: Product Fails to Crystallize During Recrystallization
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound even at low temperatures, or not effective enough at high temperatures. Troubleshooting Step: Perform a solvent screen with small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Troubleshooting Step: Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal formation. Troubleshooting Step: Try adding a seed crystal of pure "this compound" to initiate crystallization. If this fails, the product may require another purification step, such as column chromatography, before recrystallization. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Troubleshooting Step: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Issue 3: Persistent Impurities Detected by TLC/NMR After Purification
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Impurity | An impurity has a similar polarity to "this compound" and elutes with it during column chromatography. Troubleshooting Step: Modify the solvent system for chromatography. A shallower gradient or a different solvent mixture (e.g., dichloromethane/methanol) may improve separation. |
| Unreacted Starting Material | If synthesized via Fischer esterification, unreacted 4-formylbenzoic acid may be present. If from Friedel-Crafts acylation, unreacted methyl benzoate or succinic anhydride derivatives could be impurities. Troubleshooting Step: An aqueous wash of the crude product before chromatography can help remove acidic or water-soluble starting materials. For acidic impurities, a wash with a mild base like sodium bicarbonate solution is effective. |
| Byproducts of Synthesis | Friedel-Crafts acylation can sometimes lead to ortho-substituted byproducts in addition to the desired para-substituted product. Troubleshooting Step: Careful column chromatography is usually effective in separating these isomers. Monitor fractions closely by TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
| Property | Value |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Melting Point | 76.5-78 °C |
| Boiling Point | 131 °C at <1 Torr |
| Molecular Weight | 206.24 g/mol |
Q2: What is a good starting point for a TLC solvent system to monitor the purification of this compound?
A good starting point for a TLC mobile phase is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is often a reasonable starting point. The polarity can be adjusted based on the observed Rf value. For visualization, UV light (254 nm) is effective due to the aromatic ring. Staining with a p-anisaldehyde solution can also be used to visualize the aldehyde and ketone functionalities.
Q3: What are the most common impurities to look for when purifying this compound?
The most common impurities will depend on the synthetic route used:
-
From Friedel-Crafts Acylation: Unreacted methyl benzoate, succinic anhydride derivatives, and potentially the ortho-isomer of the product.
-
From Fischer Esterification: Unreacted 4-formylbenzoic acid and the acid catalyst.
Q4: Can distillation be used to purify this compound?
Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The reported boiling point is 131 °C at a pressure of less than 1 Torr. This method is particularly useful for larger scale purifications where column chromatography may be less practical.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to facilitate the elution of the product.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified "this compound".
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (e.g., isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: 4-Oxobutyl Benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 4-Oxobutyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common approach is the Friedel-Crafts acylation of a benzene derivative with succinic anhydride to form a keto-acid precursor, followed by reduction and esterification. Another potential route involves the oxidation of a suitable toluene derivative.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step to minimize impurities?
A2: To minimize impurities during Friedel-Crafts acylation, it is crucial to control the reaction temperature, the stoichiometry of the reactants and the Lewis acid catalyst (e.g., AlCl₃), and to ensure anhydrous conditions. Excess catalyst or high temperatures can lead to the formation of polysubstituted byproducts and other side reactions.
Q3: How can I effectively remove unreacted starting materials and byproducts after the synthesis?
A3: Purification can be achieved through a combination of techniques. An aqueous workup with a mild base can remove acidic impurities. Column chromatography is effective for separating the desired product from non-polar byproducts. Recrystallization can be employed to obtain highly pure this compound.
Q4: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying the purity of this compound and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction during Friedel-Crafts acylation, reduction, or esterification. | Monitor reaction progress using TLC or HPLC. Ensure appropriate reaction times and temperatures for each step. Use a slight excess of the acylating or esterifying agent. |
| Presence of a higher molecular weight impurity | Polysubstitution during the Friedel-Crafts acylation step. | Use a less reactive benzene derivative or control the stoichiometry of the Lewis acid catalyst carefully. A large excess of the aromatic substrate can also favor mono-alkylation.[1] |
| Detection of a carboxylic acid impurity | Incomplete esterification of the 4-(4-oxobutyl)benzoic acid intermediate. | Increase the reaction time for the esterification step or use a more efficient esterification method (e.g., using an acid chloride or a coupling agent like DCC). |
| Product appears colored or contains dark particles | Formation of colored byproducts due to overheating or side reactions. | Perform the reaction at the recommended temperature. Use activated carbon treatment during workup to remove colored impurities. Recrystallize the final product. |
| Broad melting point range of the final product | Presence of multiple impurities. | Purify the product using column chromatography followed by recrystallization to isolate the pure this compound. |
Summary of Potential Impurities
The following table summarizes common impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Chemical Structure | Origin | Typical Method of Detection |
| 4-(4-Oxobutyl)benzoic acid | C₁₁H₁₂O₃ | Incomplete esterification | HPLC, ¹H NMR |
| Succinic Anhydride | C₄H₄O₃ | Unreacted starting material | GC-MS, ¹H NMR |
| Diacylated Benzene | C₁₈H₁₄O₄ | Polysubstitution in Friedel-Crafts reaction | HPLC, MS |
| Over-reduced alcohol | C₁₁H₁₄O₂ | Over-reduction of the ketone | HPLC, ¹H NMR |
| Starting Benzene Derivative | Varies | Unreacted starting material | GC-MS |
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible laboratory-scale synthesis of this compound.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add succinic anhydride portion-wise at 0 °C.
-
Slowly add benzene to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-benzoylpropanoic acid.
Step 2: Clemmensen Reduction
-
Add the crude 3-benzoylpropanoic acid to a mixture of amalgamated zinc and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude 4-phenylbutanoic acid.
Step 3: Oxidation
-
Dissolve the crude 4-phenylbutanoic acid in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., potassium permanganate or a cobalt-based catalyst with air) and heat the mixture.
-
After the reaction is complete, cool the mixture and quench any excess oxidizing agent.
-
Filter the mixture and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield crude 4-(4-oxobutyl)benzoic acid.
Step 4: Esterification
-
Dissolve the crude 4-(4-oxobutyl)benzoic acid in an excess of the desired alcohol (e.g., methanol for methyl benzoate).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction and neutralize the acid catalyst.
-
Remove the excess alcohol and extract the ester into an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and remove the solvent to obtain crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Impurity Formation Pathway
Caption: Logical workflow of this compound synthesis and common impurity formation pathways.
References
Technical Support Center: Preparation of 4-Oxobutyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Oxobutyl benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Friedel-Crafts acylation and Fischer esterification.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation approach typically involves the reaction of a benzene derivative with an acylating agent in the presence of a Lewis acid catalyst. A common strategy is the acylation of a benzoate ester with a butyryl derivative or the intramolecular cyclization of a precursor like 4-benzoylbutyric acid.
Diagram of the Friedel-Crafts Acylation Pathway and a Key Side Reaction:
Caption: Friedel-Crafts acylation pathways for this compound synthesis.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound | Deactivated aromatic ring: The benzoate starting material may be too deactivated for the Friedel-Crafts reaction to proceed efficiently. | - Use a more reactive benzene derivative if the experimental design allows. - Increase the amount of Lewis acid catalyst. - Employ a more potent Lewis acid, such as aluminum chloride (AlCl₃). |
| Insufficiently reactive acylating agent: The chosen acylating agent may not be forming the acylium ion effectively. | - Use an acyl halide (e.g., butyryl chloride) instead of an anhydride for higher reactivity. - Ensure the acylating agent is pure and free of moisture. | |
| Catalyst deactivation: The Lewis acid catalyst can be deactivated by moisture or other impurities. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Presence of a significant amount of a cyclized byproduct (e.g., α-tetralone derivative) | Intramolecular Friedel-Crafts acylation: If using a precursor like 4-benzoylbutyric acid or its ester, intramolecular cyclization can be a major competing reaction. This is especially favored when forming five or six-membered rings.[2] | - Optimize reaction temperature; lower temperatures may favor the intermolecular reaction. - Use a milder Lewis acid to reduce the rate of the intramolecular reaction. - Consider a different synthetic route that avoids this precursor. |
| Formation of multiple acylated products (polyacylation) | Activated aromatic ring: While less common with the deactivating ester group, if a more activated benzene derivative is used, multiple acyl groups can be added to the ring. | - Use a stoichiometric amount of the acylating agent. - The acylation reaction itself deactivates the ring, which naturally disfavors polyacylation. Ensure accurate stoichiometry to prevent side reactions with any remaining activated starting material. |
| Complex mixture of unidentified byproducts | Rearrangement of the acylium ion: Although less common than in Friedel-Crafts alkylation, rearrangements can occur under certain conditions. | - Use a milder Lewis acid. - Analyze the product mixture by GC-MS or NMR to identify the structures of the byproducts and adjust the reaction conditions accordingly. |
Fischer Esterification Route
This method involves the acid-catalyzed reaction of 4-(4-oxobutyl)benzoic acid with an alcohol (e.g., methanol) to form the corresponding ester.
Diagram of the Fischer Esterification Pathway and its Reversible Nature:
Caption: Reversible equilibrium of the Fischer esterification reaction.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low conversion to the ester | Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back to the starting materials. | - Use a large excess of the alcohol reactant to shift the equilibrium towards the ester.[3] - Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. - Increase the reaction time to allow the equilibrium to be reached. |
| Insufficient acid catalyst: The reaction is acid-catalyzed, and an inadequate amount of catalyst will result in a slow reaction rate. | - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. | |
| Hydrolysis of the product | Presence of excess water during workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic conditions in the presence of water. | - Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the workup. - Thoroughly dry the organic extracts containing the product with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). |
| Formation of ether byproducts | High reaction temperatures with certain alcohols: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether. | - Maintain the reaction temperature at the reflux temperature of the alcohol and avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the preparation of this compound?
A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction.
-
Friedel-Crafts Acylation: This route can be efficient if suitable precursors are readily available. However, it can be prone to side reactions like intramolecular cyclization, and the Lewis acid catalyst requires careful handling under anhydrous conditions.
-
Fischer Esterification: This is often a straightforward and cost-effective method, especially on a larger scale. The main challenge is managing the reaction equilibrium to achieve high yields.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material(s), you can observe the disappearance of the reactants and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What are the key purification steps for this compound?
A3: After the reaction is complete, a typical workup involves:
-
Quenching the reaction: For Friedel-Crafts, this often involves carefully adding the reaction mixture to ice-water to decompose the catalyst complex. For esterification, neutralization with a weak base is common.
-
Extraction: The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities and salts.
-
Drying: The organic layer is dried over an anhydrous drying agent.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel to separate it from any remaining starting materials and byproducts.
Q4: How can I confirm the identity and purity of the final product?
A4: The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure. Specific peaks corresponding to the aromatic protons, the protons of the butyl chain, and the methyl ester group should be present and have the correct chemical shifts and integrations. Impurities can often be detected as extra peaks in the spectrum.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl group (around 1720 cm⁻¹) and the ketone carbonyl group (around 1685 cm⁻¹).
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes, several safety precautions are essential:
-
Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acyl chlorides are also corrosive and lachrymatory.
-
Fischer Esterification: Concentrated acids like sulfuric acid are highly corrosive. Alcohols are flammable. Perform the reaction in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE. Be aware of the flammability of organic solvents and take precautions to avoid ignition sources. Dispose of chemical waste according to your institution's guidelines.
References
optimizing temperature and reaction time for "4-Oxobutyl benzoate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Oxobutyl benzoate, focusing on the optimization of reaction temperature and time. The information is targeted towards researchers, scientists, and professionals in drug development.
Experimental Protocol: Fischer Esterification for this compound Synthesis
A plausible and common method for the synthesis of this compound is the Fischer esterification of benzoic acid with a suitable four-carbon alcohol containing a protected aldehyde, followed by deprotection. For the purpose of this guide, we will consider the reaction of benzoic acid and 4-hydroxybutanal dimethyl acetal, followed by acidic workup to reveal the aldehyde.
Materials:
-
Benzoic acid
-
4-hydroxybutanal dimethyl acetal
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, a 1.5 to 3-fold molar excess of 4-hydroxybutanal dimethyl acetal, and a catalytic amount of concentrated sulfuric acid (or p-TsOH) in toluene.
-
Esterification: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the limiting reagent (benzoic acid).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Caution: Carbon dioxide evolution may cause pressure buildup during the bicarbonate wash; vent the separatory funnel frequently.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Deprotection (Hydrolysis of Acetal): The resulting ester with the acetal protecting group is then subjected to a mild acidic workup (e.g., with aqueous HCl) to hydrolyze the acetal and yield the final product, this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing temperature and reaction time.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or no product yield | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Ineffective water removal. 4. Catalyst degradation or insufficient amount. | 1. Increase the reaction time and monitor the reaction progress using TLC or GC. 2. Ensure the reaction mixture is at a steady reflux. The boiling point of the solvent (e.g., toluene) will determine the reaction temperature. 3. Check for proper functioning of the Dean-Stark trap. Ensure there are no leaks in the system. 4. Add a fresh portion of the acid catalyst. |
| Incomplete reaction (starting material remains) | 1. Equilibrium has been reached. 2. Insufficient amount of the excess reagent (alcohol). | 1. Drive the equilibrium towards the product by ensuring efficient removal of water. Alternatively, increase the amount of the excess reagent. 2. Increase the molar ratio of 4-hydroxybutanal dimethyl acetal to benzoic acid. |
| Formation of side products | 1. Reaction temperature is too high, leading to decomposition. 2. Prolonged reaction time. 3. Side reactions of the aldehyde group (if deprotection occurs prematurely). | 1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Optimize the reaction time by closely monitoring the reaction progress. Stop the reaction once the starting material is consumed. 3. Ensure the reaction conditions for esterification are not too harsh to cause premature deprotection of the acetal. A milder acid catalyst could be tested. |
| Product decomposition during workup | 1. The aldehyde functionality is sensitive to the workup conditions. | 1. Use mild conditions for the deprotection step. Ensure the temperature is controlled during the acidic workup. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Fischer esterification of benzoic acid to produce this compound?
A1: The optimal temperature is typically the reflux temperature of the solvent used. For instance, if toluene is used as the solvent with a Dean-Stark trap for water removal, the reaction temperature will be around the boiling point of toluene (approximately 111°C). It is crucial to maintain a steady reflux to ensure the reaction proceeds and water is effectively removed.
Q2: How long should the reaction be run?
A2: The reaction time can vary from a few hours to overnight, depending on the scale of the reaction and the specific substrates. It is highly recommended to monitor the reaction progress by TLC or GC. The reaction is considered complete when the limiting reactant (usually benzoic acid) is no longer visible.
Q3: Why is an excess of the alcohol (4-hydroxybutanal dimethyl acetal) used?
A3: Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using an excess of one of the reactants (in this case, the alcohol) will shift the equilibrium towards the formation of the product (the ester), thereby increasing the yield.
Q4: What is the role of the acid catalyst?
A4: The acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Q5: Can other esterification methods be used to synthesize this compound?
A5: Yes, other methods such as using a more reactive acyl chloride or acid anhydride of benzoic acid with the alcohol could be employed. These reactions are generally faster and not reversible but may require harsher conditions or more expensive starting materials.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
Technical Support Center: Synthesis of 4-Oxobutyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Oxobutyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the Fischer esterification of 4-(4-oxobutyl)benzoic acid with an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. Another potential, though less direct, route is the oxidation of 4-hydroxybutyl benzoate.
Q2: Which acid catalysts are most effective for the Fischer esterification of 4-(4-oxobutyl)benzoic acid?
A2: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used and effective catalysts for this reaction.[1][2] Solid acid catalysts, such as those based on zirconium and titanium oxides, have also shown high efficacy and offer the advantage of easier separation from the reaction mixture.
Q3: How can I drive the esterification reaction to completion to maximize the yield of this compound?
A3: Fischer esterification is a reversible reaction. To favor the formation of the ester product, you can employ Le Chatelier's principle in two main ways:
-
Use an excess of the alcohol reactant: Using the alcohol as the solvent or in large molar excess shifts the equilibrium towards the product side.[1]
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during reflux to azeotropically remove water from the reaction mixture.[1]
Q4: Are there any potential side reactions to be aware of during the synthesis of this compound?
A4: Yes, the primary potential side reaction involves the ketone functional group. Under the acidic conditions of Fischer esterification, the ketone can react with the alcohol solvent to form a ketal (also known as an acetal). While esters are generally less reactive than ketones towards acetal formation, this side reaction can reduce the yield of the desired product.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Ineffective catalyst. 3. Sub-optimal reaction temperature or time. 4. Product loss during workup and purification. | 1. Use a large excess of the alcohol (can be used as the solvent). 2. Employ a Dean-Stark trap to remove water. 3. Ensure the catalyst is not deactivated. Consider switching to a different catalyst (see Data Presentation section). 4. Optimize reaction temperature (typically reflux) and monitor reaction progress using TLC or GC. 5. Ensure complete neutralization of the acid catalyst during workup to prevent hydrolysis of the ester. Use a saturated solution of sodium bicarbonate for washing. |
| Presence of an Impurity with a Similar Polarity to the Product | 1. Formation of a ketal byproduct at the ketone position. 2. Unreacted starting material (4-(4-oxobutyl)benzoic acid). | 1. Minimize reaction time once the starting material is consumed. 2. Use a milder acid catalyst or a solid acid catalyst which can sometimes offer higher selectivity. 3. During purification by column chromatography, use a solvent system that provides better separation of the ester and the ketal. 4. To remove unreacted carboxylic acid, perform a thorough wash with a base like sodium bicarbonate solution during the workup. |
| Difficulty in Removing the Acid Catalyst | 1. Incomplete neutralization during the aqueous wash. | 1. Wash the organic layer multiple times with a saturated solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper). 2. Follow with a brine wash to remove residual salts. |
| Product Decomposes During Distillation | 1. High distillation temperature. | 1. Purify the product using column chromatography instead of distillation if it is found to be thermally sensitive. 2. If distillation is necessary, perform it under reduced pressure to lower the boiling point. |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Esterification of Benzoic Acid Derivatives
| Catalyst | Substrate | Alcohol | Yield (%) | Reaction Conditions | Reference |
| H₂SO₄ | 4-Acetylbenzoic acid | Methanol | ~90% (calculated from reported mass) | 70°C, 8 hours | N/A |
| Zr/Ti Solid Acid | 4-Acetylbenzoic acid | Methanol | 91.7 | 120°C, 24 hours | N/A |
| Zr/Ti Solid Acid | Benzoic acid | Methanol | 85.2 | 120°C, 24 hours | N/A |
| Zr/Ti Solid Acid | 4-Methylbenzoic acid | Methanol | 90.5 | 120°C, 24 hours | N/A |
Note: Data for 4-Acetylbenzoic acid is presented as a close structural analog to 4-(4-oxobutyl)benzoic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Acetylbenzoate using Sulfuric Acid (Adapted from a similar synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzoic acid in methanol (used in excess as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Workflow for Catalyst Selection and Synthesis Optimization
Caption: Catalyst selection and optimization workflow.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Synthesis of 4-Oxobutyl Benzoate
This guide provides detailed protocols and troubleshooting advice for the synthesis of 4-Oxobutyl benzoate, a bifunctional molecule valuable as an intermediate in organic and medicinal chemistry.[1] The primary route discussed involves a two-step process: the formation of an intermediate alcohol followed by its selective oxidation.
Synthesis Overview & Experimental Workflow
The most common and controlled laboratory synthesis of this compound proceeds via a two-step sequence starting from readily available commercial reagents.
-
Step 1: Fischer Esterification - Benzoic acid is reacted with an excess of 1,4-butanediol under acidic catalysis to selectively form the mono-ester, 4-hydroxybutyl benzoate.
-
Step 2: Selective Oxidation - The primary alcohol group of 4-hydroxybutyl benzoate is then oxidized using a mild oxidizing agent to yield the target aldehyde, this compound.
References
dealing with emulsions during "4-Oxobutyl benzoate" workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the workup of "4-Oxobutyl benzoate," with a particular focus on resolving emulsions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its workup challenging?
A1: "this compound" is an organic compound that can be synthesized through various methods, such as the esterification of 4-(4-oxobutyl)benzoic acid with methanol or via a Friedel-Crafts acylation.[1][2] The workup process, which involves separating the desired product from the reaction mixture, often utilizes a liquid-liquid extraction. This can be challenging due to the formation of stable emulsions, which are mixtures of two or more immiscible liquids where one is dispersed in the other.
Q2: What causes emulsions to form during the workup of this compound?
A2: Emulsion formation is a common issue in organic synthesis workups and can be attributed to several factors. The presence of both a polar carboxylic acid group (in the starting material or as a byproduct) and a less polar ester and ketone functional group in the target molecule can contribute to the stabilization of emulsions. Additionally, vigorous shaking during the extraction process can increase the surface area between the aqueous and organic layers, promoting emulsion formation. The presence of unreacted starting materials, byproducts, or certain reagents can also act as surfactants, stabilizing the emulsion.
Q3: How can I prevent emulsions from forming in the first place?
A3: Proactive measures can significantly reduce the likelihood of emulsion formation. Gentle swirling or inverting of the separatory funnel instead of vigorous shaking can minimize the dispersion of the layers. Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of organic compounds in the aqueous phase.
Troubleshooting Guide: Dealing with Emulsions
Should you encounter an emulsion during the workup of this compound, the following troubleshooting steps can be employed.
Initial Assessment
Before taking action, observe the emulsion. Note its volume, density, and persistence. A small, loose emulsion may break on its own if left to stand.
Troubleshooting Workflow
References
stability of "4-Oxobutyl benzoate" under different pH conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Oxobutyl benzoate at acidic, neutral, and basic pH?
A1: this compound, as an ester, is susceptible to hydrolysis, which is the cleavage of the ester bond to form 4-hydroxybutanal and benzoic acid. The rate of this hydrolysis is highly dependent on pH. Generally, the stability of esters is greatest at a neutral pH (around 7) and decreases in both acidic and basic conditions.[1][2] Acid-catalyzed hydrolysis occurs under acidic conditions, while base-catalyzed hydrolysis (saponification) occurs under basic conditions and is typically faster and irreversible.[2][3]
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products from the hydrolysis of this compound are expected to be benzoic acid and 1,4-butanediol. The initially formed 4-hydroxybutanal is likely to be in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran, and may be further oxidized or reduced depending on the experimental conditions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Monitoring the decrease in the peak area of this compound and the corresponding increase in the peak areas of the degradation products over time will allow you to quantify the rate of degradation.
Q4: What are the critical parameters to control in a pH stability study?
A4: The most critical parameters to control are:
-
pH: Use of appropriate buffers to maintain a constant pH throughout the experiment.
-
Temperature: Temperature can significantly affect the rate of hydrolysis. Studies should be conducted at a constant and recorded temperature.
-
Light: Photodegradation can be a factor for some compounds. It is advisable to conduct stability studies in light-protected containers unless photostability is being specifically investigated.
-
Initial Concentration: The initial concentration of this compound should be accurately known.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drifting retention times in HPLC analysis | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Flush the column with an appropriate solvent or replace it if necessary. |
| Poor peak shape (tailing or fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Interaction of the analyte with active sites on the column. | 1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Use a different column or add a competing agent to the mobile phase. |
| Appearance of unexpected peaks | 1. Contamination of the sample or solvent.2. Formation of secondary degradation products.3. Carryover from previous injections. | 1. Use high-purity solvents and clean sample vials.2. Attempt to identify the new peaks using techniques like mass spectrometry (MS).3. Implement a robust needle wash program on the autosampler. |
| Inconsistent degradation rates between replicates | 1. Inaccurate pH of buffer solutions.2. Temperature variations between samples.3. Pipetting errors. | 1. Calibrate the pH meter before preparing buffers.2. Ensure all samples are incubated in a temperature-controlled environment.3. Use calibrated pipettes and consistent pipetting techniques. |
Illustrative Stability Data for this compound
Disclaimer: The following data is illustrative and based on the expected behavior of a typical benzoate ester. Actual experimental results for this compound may vary.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 40 | 120 | 0.0058 |
| 5.0 | 40 | 500 | 0.0014 |
| 7.0 | 40 | 2000 | 0.0003 |
| 9.0 | 40 | 80 | 0.0087 |
| 11.0 | 40 | 5 | 0.1386 |
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
Ensure the buffer concentration is sufficient to maintain the pH upon addition of the sample solution.
3. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
For each pH to be tested, add a small, known volume of the stock solution to a larger volume of the respective buffer solution to achieve the desired final concentration. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the reaction.
4. Stability Study Execution:
-
Place the prepared sample solutions in a temperature-controlled environment (e.g., 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling the sample on ice) to prevent further degradation before analysis.
-
Store the withdrawn samples at a low temperature (e.g., -20°C) until HPLC analysis.
5. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
-
Analyze the samples collected at each time point.
-
Quantify the peak area of this compound in each chromatogram.
6. Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
Determine the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Experimental Workflow
Caption: Workflow for a pH-dependent stability study.
References
preventing degradation of "4-Oxobutyl benzoate" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Oxobutyl benzoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] The container should be opaque to protect the compound from light.
Q2: What are the common signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration or the formation of a precipitate. A change in the material's odor may also suggest decomposition. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new impurity peaks or a decrease in the main peak area of the active compound.
Q3: What are the likely degradation pathways for this compound?
A3: this compound has two primary functional groups susceptible to degradation: an ester and an aldehyde. The most probable degradation pathways are:
-
Hydrolysis of the ester linkage: In the presence of moisture, the ester can hydrolyze to form benzoic acid and 4-oxobutanol. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation of the aldehyde group: The aldehyde is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-(carboxybutyl) benzoate. This can occur in the presence of air (oxygen).
Q4: Which chemicals are incompatible with this compound?
A4: Avoid storing this compound with strong oxidizing agents, strong bases, and strong acids.[4] Strong bases and acids can catalyze the hydrolysis of the ester, while strong oxidizing agents can promote the oxidation of the aldehyde.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential degradation issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color or appearance | Oxidation of the aldehyde or other degradation. | 1. Verify storage conditions (presence of inert gas, absence of light).2. Perform analytical testing (e.g., HPLC) to identify impurities.3. If oxidized, consider purging with an inert gas before sealing for storage. |
| Decreased purity confirmed by analysis | Hydrolysis of the ester due to moisture. | 1. Ensure the storage container is tightly sealed and was flushed with a dry, inert gas.2. Store in a desiccator to minimize moisture exposure.3. Use anhydrous solvents when preparing solutions. |
| Precipitate formation in solution | Formation of less soluble degradation products (e.g., benzoic acid). | 1. Investigate the pH of the solution; acidic or basic conditions can accelerate hydrolysis.2. Use buffered solutions if pH control is critical for your experiment.3. Analyze the precipitate to confirm its identity. |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Incubator/oven
2. Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at 60°C.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light at a controlled temperature.
-
-
Time Points: Collect samples at initial (t=0), 2, 4, 8, and 24 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (t=0) to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of Spectral Data for Methyl 4-(4-oxobutyl)benzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This guide provides a comparative analysis of the spectral data for Methyl 4-(4-oxobutyl)benzoate (CAS No. 106200-41-3), a key intermediate in various synthetic pathways. The data presented has been aggregated from publicly available databases and supplier technical specifications. It is important to note that while the initially requested compound was "4-Oxobutyl benzoate," publicly available spectral data corresponds to its methyl ester, "Methyl 4-(4-oxobutyl)benzoate." This guide proceeds with the analysis of the methyl ester, assuming it to be the compound of interest.
Summary of Spectral Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for Methyl 4-(4-oxobutyl)benzoate.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |
| 9.81 | s | 1H | -CHO | Predicted |
| 7.97 | d | 2H | Ar-H | Predicted |
| 7.30 | d | 2H | Ar-H | Predicted |
| 3.89 | s | 3H | -OCH₃ | Predicted |
| 3.01 | t | 2H | -CH₂- (adjacent to Ar) | Predicted |
| 2.80 | t | 2H | -CH₂- (adjacent to CHO) | Predicted |
| 2.15 | p | 2H | -CH₂- | Predicted |
| Note: The ¹H NMR data is based on predicted values from chemical software and should be confirmed with experimental data. |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (ppm) | Assignment | Source |
| 201.8 | C=O (aldehyde) | SpectraBase (Wiley)[1] |
| 166.6 | C=O (ester) | SpectraBase (Wiley)[1] |
| 142.3 | Ar-C | SpectraBase (Wiley)[1] |
| 129.8 | Ar-CH | SpectraBase (Wiley)[1] |
| 129.5 | Ar-C | SpectraBase (Wiley)[1] |
| 128.3 | Ar-CH | SpectraBase (Wiley)[1] |
| 52.1 | -OCH₃ | SpectraBase (Wiley)[1] |
| 43.3 | -CH₂- (adjacent to CHO) | SpectraBase (Wiley)[1] |
| 34.8 | -CH₂- (adjacent to Ar) | SpectraBase (Wiley)[1] |
| 19.5 | -CH₂- | SpectraBase (Wiley)[1] |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Source |
| 206 | 25 | [M]⁺ | SpectraBase (Wiley)[1] |
| 175 | 100 | [M - OCH₃]⁺ | SpectraBase (Wiley)[1] |
| 147 | 40 | [M - COOCH₃]⁺ | SpectraBase (Wiley)[1] |
| 119 | 60 | [C₈H₇O]⁺ | SpectraBase (Wiley)[1] |
| 91 | 30 | [C₇H₇]⁺ | SpectraBase (Wiley)[1] |
Experimental Protocols
Standard protocols for the acquisition of the spectral data presented above are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of Methyl 4-(4-oxobutyl)benzoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and fragmentation pattern are analyzed to confirm the structure.
Visualization of the Spectral Data Comparison Workflow
The following diagram illustrates the logical workflow for the comparison of spectral data from different sources.
Caption: Spectral Data Comparison Workflow.
References
A Comparative Guide to the Reactivity of 4-Oxobutyl Benzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-Oxobutyl benzoate and its analogs. The focus is on the two primary reactive centers within these molecules: the ester and the ketone functionalities. Understanding the relative reactivity of these sites is crucial for designing synthetic routes and predicting metabolic pathways. This document summarizes available experimental data and provides detailed experimental protocols for key transformations.
Executive Summary
This compound and its analogs are versatile bifunctional molecules. The reactivity of the ester and ketone groups can be modulated by structural modifications. This guide explores how changes in the alkyl chain of the ester, the position of the keto group, and the introduction of substituents on the butyl chain influence the overall reactivity. For instance, the methyl ester of 4-(4-oxobutyl)benzoic acid is a key intermediate in the synthesis of the antifolate chemotherapy drug, Pemetrexed.[1] The reactivity of both the ester and the ketone is pivotal for its successful conversion.
Comparison of Ester Reactivity
The reactivity of the ester group in this compound analogs is primarily governed by steric and electronic effects. While direct kinetic data for the hydrolysis of various this compound esters is not extensively available in the public domain, we can infer relative reactivity based on established principles of ester hydrolysis.
Table 1: Predicted Relative Rates of Alkaline Hydrolysis of this compound Analogs
| Compound | Structure | Predicted Relative Rate of Hydrolysis | Rationale |
| Methyl 4-(4-oxobutyl)benzoate | 1.00 | Baseline for comparison. | |
| Ethyl 4-(4-oxobutyl)benzoate | Slower | Increased steric hindrance from the ethyl group compared to the methyl group slows down the rate of nucleophilic attack by hydroxide. | |
| Propyl 4-(4-oxobutyl)benzoate | Slowest | The propyl group imparts the most significant steric hindrance among the three, leading to the slowest predicted rate of hydrolysis. | |
| 4-(4-Oxobutyl)benzoic acid | N/A (Product of hydrolysis) | This is the product of ester hydrolysis. |
Note: The predicted relative rates are based on general principles of ester hydrolysis, where the rate decreases with increasing steric bulk of the alcohol moiety.
Experimental Protocol: Alkaline Hydrolysis of Methyl 4-(4-oxobutyl)benzoate
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for acidification
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve Methyl 4-(4-oxobutyl)benzoate in methanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and stir for a period sufficient to complete the reaction (monitoring by TLC is recommended).
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Comparison of Ketone Reactivity
The ketone group in this compound and its analogs is susceptible to nucleophilic addition reactions. Its reactivity is influenced by the electronic environment and the position of the carbonyl group within the butyl chain.
Table 2: Comparison of Ketone Reactivity in this compound Analogs
| Compound | Structure | Key Reactive Feature | Expected Reactivity in Nucleophilic Addition | Rationale |
| Methyl 4-(4-oxobutyl)benzoate | γ-Keto ester | Moderate | The ketone is relatively unhindered. | |
| Methyl 4-(3-oxobutyl)benzoate | β-Keto ester | Higher | The closer proximity of the ester group may have a slight electron-withdrawing inductive effect, increasing the electrophilicity of the ketone carbonyl. | |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | α-Bromo-γ-keto ester | Highest | The strongly electron-withdrawing bromine atom at the α-position significantly increases the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack. |
Experimental Protocol: Selective Reduction of the Ketone in Methyl 4-(4-oxobutyl)benzoate
This protocol details the selective reduction of the ketone to a secondary alcohol using sodium borohydride, leaving the ester group intact.
Materials:
-
Methyl 4-(4-oxobutyl)benzoate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve Methyl 4-(4-oxobutyl)benzoate in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol product.
Visualizing Reaction Pathways
Pemetrexed Synthesis Workflow
The following diagram illustrates the initial steps in the synthesis of Pemetrexed, highlighting the role of Methyl 4-(4-oxobutyl)benzoate and its brominated analog.
Caption: Key steps in the synthesis of a Pemetrexed precursor.
Mechanism of Selective Ketone Reduction
The diagram below illustrates the mechanism of selective ketone reduction in the presence of an ester using sodium borohydride.
Caption: Selective reduction of a ketone in a γ-keto ester.
Conclusion
The reactivity of this compound and its analogs is a function of subtle structural variations. While the ester's reactivity is primarily influenced by steric factors, the ketone's reactivity is more sensitive to electronic effects, such as the presence of electron-withdrawing groups. The provided protocols and reaction pathway visualizations offer a framework for the practical application and further investigation of these valuable chemical intermediates.
References
A Researcher's Guide to Purity Assessment: Elemental Analysis of 4-Oxobutyl Benzoate
In the landscape of pharmaceutical research and drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. For novel organic molecules like 4-Oxobutyl benzoate, a versatile building block in organic synthesis, rigorous purity verification ensures the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other prevalent analytical techniques for assessing the purity of this compound, supported by experimental protocols and data presentation.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis (EA) is a foundational technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as sulfur and halogens) within a sample.[1] This method, particularly CHN analysis, serves as a crucial tool for confirming the elemental composition of a newly synthesized compound and providing an initial assessment of its purity.[1][2] The principle lies in the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products.
For a compound to be considered pure, the experimentally determined elemental composition should align closely with the theoretically calculated values. A deviation of up to ±0.4% is often considered acceptable by many chemistry journals.[3][4]
Theoretical vs. Experimental Composition of this compound
The molecular formula for this compound is C₁₂H₁₄O₃. Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 69.88% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.84% |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.28% |
| Total | 206.241 | 100.00% |
An elemental analysis of a pure sample of this compound is expected to yield results within the acceptable deviation from these theoretical values.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon | 69.88 | 69.75 | -0.13 |
| Hydrogen | 6.84 | 6.90 | +0.06 |
Note: The experimental values are hypothetical for illustrative purposes.
Experimental Protocol for Elemental Analysis (Combustion Method)
The most common method for CHNS analysis is combustion analysis.[5] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures.
-
Sample Preparation: A small amount of the sample (typically a few milligrams) is accurately weighed.[5]
-
Combustion: The sample is combusted in a furnace in the presence of excess oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂.
-
Separation and Detection: The resulting gases are passed through a series of absorbent traps or a gas chromatography column to separate them.[5] The amount of each gas is then determined using a thermal conductivity detector or infrared spectroscopy.[1][5]
-
Calculation: The mass of each element is calculated from the mass of its corresponding combustion product. These masses are then used to determine the percentage composition of the elements in the original sample.
References
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
comparative study of different synthetic routes to "4-Oxobutyl benzoate"
A Comparative Guide to the Synthetic Routes of 4-Oxobutyl Benzoate
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of various synthetic pathways to produce this compound, a potentially valuable building block in organic synthesis. The routes are compared based on their reaction efficiency, reagent accessibility, and procedural complexity, with supporting experimental data and detailed protocols.
Comparative Summary of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Below is a summary of the key quantitative data for the most viable synthetic routes.
| Route | Key Transformation(s) | Starting Materials | Key Reagents | Overall Yield (estimated) | Purity | Key Advantages | Key Disadvantages |
| 1 | Esterification & Oxidation | 1,4-Butanediol, Benzoic Acid | DCC, DMAP, Pyridinium chlorochromate (PCC) | ~60-70% | High | Readily available starting materials, well-established reactions | Two-step process, potential for over-oxidation |
| 2 | Ring Opening & Oxidation | Tetrahydrofuran, Benzoyl Chloride | Zinc Chloride, Dimethyl sulfoxide (DMSO) | ~55-65% | Good | Utilizes inexpensive starting materials | Formation of chlorinated intermediate, use of odorous DMSO |
| 3 | Protection, Esterification & Deprotection | 4-Hydroxybutanal, Benzoic Acid | Ethylene glycol, p-TsOH, DCC, DMAP, Acidic workup | ~40-50% | High | High selectivity, avoids oxidation of the aldehyde | Multi-step process, lower overall yield |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Two-Step Synthesis from 1,4-Butanediol
This route involves the initial selective monobenzoylation of 1,4-butanediol to yield 4-hydroxybutyl benzoate, followed by the selective oxidation of the primary alcohol to the desired aldehyde.
Step 1a: Synthesis of 4-Hydroxybutyl Benzoate
-
Reaction: Selective esterification of 1,4-butanediol with benzoic acid.
-
Protocol: To a solution of 1,4-butanediol (5 equivalents) in dichloromethane (DCM), benzoic acid (1 equivalent), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-hydroxybutyl benzoate.
-
Expected Yield: ~70-80%
Step 1b: Oxidation of 4-Hydroxybutyl Benzoate to this compound
-
Reaction: Selective oxidation of the primary alcohol functionality.
-
Protocol (PCC Oxidation): To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and silica gel in anhydrous DCM, a solution of 4-hydroxybutyl benzoate (1 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure to yield this compound.
-
Expected Yield: ~80-90%
Route 2: Ring Opening of Tetrahydrofuran and Subsequent Oxidation
This pathway commences with the Lewis acid-catalyzed ring-opening of tetrahydrofuran with benzoyl chloride, followed by the oxidation of the resulting alkyl chloride.
Step 2a: Synthesis of 4-Chlorobutyl Benzoate
-
Reaction: Lewis acid-catalyzed acylation and ring-opening of tetrahydrofuran.
-
Protocol: In a flask equipped with a reflux condenser, freshly distilled benzoyl chloride (1 equivalent) and tetrahydrofuran (1.3 equivalents) are mixed. Anhydrous zinc chloride (0.2 equivalents) is added cautiously. An exothermic reaction ensues, and the mixture is cooled in an ice bath to control the reaction rate. After the initial reaction subsides, the mixture is heated at 60 °C for 1 hour. The cooled reaction mixture is dissolved in a suitable organic solvent like diethyl ether and washed with water and saturated sodium bicarbonate solution. The organic layer is dried and concentrated. The product, 4-chlorobutyl benzoate, is purified by vacuum distillation.
-
Yield: 78-83% (as reported in Organic Syntheses).
Step 2b: Oxidation of 4-Chlorobutyl Benzoate to this compound (Kornblum Oxidation)
-
Reaction: Oxidation of the primary alkyl chloride to an aldehyde using dimethyl sulfoxide.
-
Protocol: A solution of 4-chlorobutyl benzoate (1 equivalent) in dimethyl sulfoxide (DMSO) containing sodium bicarbonate (2 equivalents) is heated at 150 °C for 1 hour. The reaction mixture is then cooled to room temperature, and water is added. The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.
-
Expected Yield: ~70-80%
Route 3: Synthesis via a Protected Aldehyde
This route offers a highly selective but more lengthy approach, involving the protection of the aldehyde functionality of 4-hydroxybutanal prior to esterification.
Step 3a: Protection of 4-Hydroxybutanal
-
Reaction: Acetal formation to protect the aldehyde group.
-
Protocol: 4-Hydroxybutanal (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid are dissolved in toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the protected intermediate, 2-(3-hydroxypropyl)-1,3-dioxolane.
Step 3b: Esterification of the Protected Alcohol
-
Reaction: Esterification of the primary alcohol with benzoic acid.
-
Protocol: The procedure is similar to the esterification described in Route 1, Step 1a, using 2-(3-hydroxypropyl)-1,3-dioxolane as the alcohol.
Step 3c: Deprotection to Yield this compound
-
Reaction: Hydrolysis of the acetal to regenerate the aldehyde.
-
Protocol: The benzoate ester from the previous step is dissolved in a mixture of acetone and water containing a catalytic amount of a strong acid (e.g., HCl). The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The mixture is neutralized with a weak base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. Route 1 offers a reliable and high-yielding pathway using common laboratory reagents. Route 2 presents an economical alternative by utilizing inexpensive bulk starting materials, though it involves a chlorinated intermediate and the use of DMSO. Route 3 provides the highest selectivity, which may be crucial for complex syntheses where the aldehyde functionality is particularly sensitive, but at the cost of additional steps and a lower overall yield. Each route presents a viable strategy, and the detailed protocols herein provide a solid foundation for the successful synthesis of this compound.
A Comparative Guide to Alcohol Protecting Groups in Organic Synthesis: Benzoate, Silyl, and Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a comprehensive comparison of three widely employed protecting groups for hydroxyl moieties: benzoate esters, tert-butyldimethylsilyl (TBDMS) ethers, and benzyl (Bn) ethers.
It is important to address that a preliminary investigation into "4-Oxobutyl benzoate" as a protecting group yielded no evidence of its common use in this capacity within the reviewed literature. The compound "methyl 4-(4-oxobutyl)benzoate" is a known intermediate in the synthesis of pharmaceuticals such as Pemetrexed, but the "this compound" moiety itself does not appear to function as a standard protecting group. Therefore, this guide will focus on the well-established benzoate protecting group and its comparison with other common alternatives.
At a Glance: Comparative Overview
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The following sections provide a detailed analysis of benzoate, TBDMS, and benzyl protecting groups, with a focus on their performance, stability, and the experimental protocols for their application and cleavage.
| Protecting Group | Structure | Common Protection Reagents | Common Deprotection Reagents | Key Characteristics |
| Benzoate (Bz) | R-O-C(=O)Ph | Benzoyl chloride, Benzoic anhydride | Base (e.g., NaOMe, NaOH), LiAlH4 | Stable to acidic conditions and many oxidizing/reducing agents. Cleaved by basic hydrolysis. |
| tert-Butyldimethylsilyl (TBDMS) | R-O-Si(CH3)2C(CH3)3 | TBDMS-Cl, TBDMS-OTf | Fluoride ion sources (e.g., TBAF), Acids (e.g., HCl, AcOH) | Stable to basic and non-acidic conditions. Readily cleaved by fluoride ions. Sterically demanding. |
| Benzyl (Bn) | R-O-CH2Ph | Benzyl bromide, Benzyl chloride | Catalytic hydrogenolysis (H2, Pd/C), Strong acids | Stable to a wide range of acidic and basic conditions, and many redox reagents. Cleaved by hydrogenation. |
Benzoate (Bz) Protecting Group
The benzoate group is a robust and versatile protecting group for alcohols, characterized by its stability towards acidic conditions and a range of oxidative and reductive reagents. Its ester linkage, however, makes it susceptible to cleavage under basic conditions.
Experimental Protocols
Protection of an Alcohol as a Benzoate Ester:
-
Reagents: Alcohol, Benzoyl chloride, Pyridine (or triethylamine), Dichloromethane (DCM) as solvent.
-
Procedure: To a solution of the alcohol in DCM at 0 °C, add pyridine followed by the dropwise addition of benzoyl chloride. The reaction is typically stirred at room temperature until completion (monitored by TLC). The workup involves washing with aqueous acid (to remove pyridine), aqueous sodium bicarbonate, and brine, followed by drying and concentration.
Deprotection of a Benzoate Ester:
-
Reagents: Benzoate-protected alcohol, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure: The benzoate ester is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The reaction is then neutralized with a weak acid and the product is extracted.
Stability Profile
| Reagent/Condition | Stability of Benzoate Group |
| Acidic (e.g., HCl, H2SO4) | Stable |
| Basic (e.g., NaOH, NaOMe) | Labile |
| Grignard Reagents | Labile |
| LiAlH4 | Labile |
| Catalytic Hydrogenation | Stable |
| Oxidizing Agents (e.g., PCC, KMnO4) | Generally Stable |
tert-Butyldimethylsilyl (TBDMS) Ether Protecting Group
Silyl ethers, particularly the TBDMS group, are among the most popular protecting groups for alcohols due to their ease of introduction and removal under mild and specific conditions. The Si-O bond is stable under basic and neutral conditions but is readily cleaved by fluoride ions or acidic conditions.
Experimental Protocols
Protection of an Alcohol as a TBDMS Ether:
-
Reagents: Alcohol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dimethylformamide (DMF) as solvent.
-
Procedure: The alcohol is dissolved in DMF, and imidazole and TBDMS-Cl are added. The reaction is stirred at room temperature until the starting material is consumed. The product is typically isolated by extraction after adding water.
Deprotection of a TBDMS Ether:
-
Reagents: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF) as solvent.
-
Procedure: The TBDMS ether is dissolved in THF, and a solution of TBAF in THF is added. The reaction is monitored by TLC and is usually complete within a few hours at room temperature. The product is isolated after a standard aqueous workup.
Stability Profile
| Reagent/Condition | Stability of TBDMS Group |
| Acidic (e.g., HCl, AcOH) | Labile |
| Basic (e.g., NaOH, NaOMe) | Stable |
| Grignard Reagents | Stable |
| LiAlH4 | Stable |
| Catalytic Hydrogenation | Stable |
| Fluoride Ions (e.g., TBAF) | Labile |
Benzyl (Bn) Ether Protecting Group
The benzyl group is an exceptionally stable protecting group for alcohols, tolerant to a wide array of reaction conditions including strong acids and bases, and many oxidizing and reducing agents. Its primary mode of cleavage is through catalytic hydrogenolysis, which is a mild and highly selective method.
Experimental Protocols
Protection of an Alcohol as a Benzyl Ether:
-
Reagents: Alcohol, Sodium hydride (NaH), Benzyl bromide (BnBr), Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent.
-
Procedure: The alcohol is dissolved in THF and cooled to 0 °C. Sodium hydride is added portion-wise, and the mixture is stirred to form the alkoxide. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of water, and the product is extracted.
Deprotection of a Benzyl Ether:
-
Reagents: Benzyl-protected alcohol, Palladium on carbon (Pd/C), Hydrogen gas (H2), Ethanol (EtOH) or Ethyl acetate (EtOAc) as solvent.
-
Procedure: The benzyl ether is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is stirred under an atmosphere of hydrogen (typically using a balloon) until the deprotection is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected alcohol.
Stability Profile
| Reagent/Condition | Stability of Benzyl Group |
| Acidic (e.g., HCl, H2SO4) | Stable (except very strong, prolonged exposure) |
| Basic (e.g., NaOH, NaOMe) | Stable |
| Grignard Reagents | Stable |
| LiAlH4 | Stable |
| Catalytic Hydrogenation | Labile |
| Oxidizing Agents (e.g., PCC, KMnO4) | Generally Stable |
Visualizing the Synthetic Logic
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using the discussed protecting groups, as well as a decision-making flowchart for selecting an appropriate protecting group.
Caption: General workflow for the use of a protecting group (PG) in organic synthesis.
Caption: A simplified decision tree for selecting an alcohol protecting group.
Conclusion
The selection of an alcohol protecting group is a critical decision in the planning of a synthetic route.
-
Benzoate esters are ideal for transformations that require acidic conditions where silyl ethers would be cleaved. Their removal under basic conditions provides an orthogonal deprotection strategy to acid-labile and hydrogenation-labile groups.
-
TBDMS ethers offer the advantage of being stable to a wide range of nucleophilic and basic reagents, with a highly selective and mild deprotection method using fluoride ions. Their steric bulk can also be exploited for regioselective protection.
-
Benzyl ethers provide exceptional stability across a broad pH range and are compatible with most non-reductive transformations. The ability to deprotect via catalytic hydrogenolysis offers a clean and mild cleavage method that is orthogonal to many other protecting groups.
Ultimately, the optimal protecting group strategy will depend on the specific molecular context and the sequence of planned reactions. A thorough understanding of the stability and reactivity of each protecting group is essential for the successful execution of complex organic syntheses.
Cross-Validation of Analytical Methods for 4-Oxobutyl Benzoate: A Comparative Guide
In the development and manufacturing of pharmaceutical products, the reliability of analytical methods is paramount. Cross-validation of these methods ensures consistency and accuracy when an analytical procedure is transferred between laboratories or when two different methods are used to test the same sample. This guide provides a comparative overview of hypothetical cross-validation data for two common analytical techniques for the quantification of 4-Oxobutyl benzoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Analysis of Analytical Methods
The performance of two distinct analytical methods for the quantification of this compound was evaluated. The following table summarizes the validation parameters for a developed HPLC-UV method and a GC-FID method. The data presented is hypothetical and serves to illustrate a typical comparison.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 3.0% |
| Specificity | No interference from placebo and degradants | No interference from placebo and degradants | No significant interfering peaks at the retention time of the analyte |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the analytical procedures are crucial for reproducibility.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.
Gas Chromatography (GC-FID) Method
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).[1]
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.[2]
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C.
-
Injection Volume: 1 µL (split injection).
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetone) and serially diluted.
-
Sample Preparation: The sample is dissolved in the solvent, and an internal standard may be added before injection.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the typical workflow for the cross-validation of two analytical methods.
Decision Making in Method Selection
The choice of an analytical method often depends on various factors. The following decision tree provides a logical guide for selecting an appropriate method for the analysis of this compound.
The validation and cross-validation of analytical methods are guided by international standards, such as those provided by the International Council for Harmonisation (ICH).[3] These guidelines outline the necessary parameters to be evaluated to ensure that an analytical method is suitable for its intended purpose.[4][5] The process of validation involves assessing parameters like specificity, linearity, accuracy, precision, and robustness to demonstrate the reliability of the method.[6][7]
References
4-Oxobutyl Benzoate: A Comparative Guide for Synthetic Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 4-Oxobutyl benzoate and its derivatives, primarily focusing on its role as a key building block in the synthesis of pharmaceuticals. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data from the literature.
Introduction to this compound
This compound and its esters, such as methyl or ethyl 4-(4-oxobutyl)benzoate, are versatile intermediates in organic synthesis. Their bifunctional nature, possessing both a carbonyl group and a benzoate moiety, allows for a variety of chemical transformations. A primary application of this compound is in the synthesis of the anticancer drug Pemetrexed, a multitargeted antifolate used in the treatment of non-small cell lung cancer and mesothelioma.
Performance Comparison in Pemetrexed Synthesis
The synthesis of Pemetrexed and its core pyrrolo[2,3-d]pyrimidine structure can be achieved through various synthetic routes. Below, we compare strategies that utilize a this compound derivative with an alternative approach.
Synthetic Strategy Comparison
| Strategy | Key Building Block | Key Reaction Step & Conditions | Reported Yield | Reference |
| Route A | Ethyl 4-(4-oxobutyl)benzoate | Gewald Reaction: Ethyl 4-(4-oxobutyl)benzoate, ethyl cyanoacetate, sulfur, morpholine in ethanol at room temperature for 24 hours. | 87.2% for Ethyl 4-(4-oxobutyl)benzoate synthesis. | [1] |
| Route B | Methyl 4-bromobenzoate | Heck Coupling: Methyl 4-bromobenzoate and 3-buten-1-ol, palladium acetate, lithium acetate, lithium chloride, tetrabutyl ammonium bromide in DMF at 60°C for 10 hours. | >80% for 4-(4-carbomethoxyphenyl)butanal. | [2] |
Analysis:
Route A utilizes a pre-functionalized C4-chain attached to the benzoate ring, which then undergoes a Gewald reaction to form a key thiophene intermediate. This method is straightforward for constructing the substituted thiophene ring.
Route B employs a Heck coupling reaction to build the C4-chain onto the aromatic ring. This approach offers flexibility in modifying the butenyl precursor but requires a subsequent oxidation step to generate the aldehyde functionality needed for further cyclization. The reported yield for the formation of the butanal intermediate is high, with excellent purity.
While a direct head-to-head comparison from a single study is unavailable, both routes demonstrate high efficiency in producing the key intermediates for Pemetrexed synthesis. The choice of strategy may depend on the availability of starting materials, scalability, and the desired complexity of the final product.
Experimental Protocols
Synthesis of Ethyl 4-(4-oxobutyl)benzoate (Route A Intermediate)
This protocol is based on the Heck coupling approach, followed by oxidation.
Step 1: Heck Coupling to form Ethyl 4-(4-hydroxybut-1-en-1-yl)benzoate
-
Materials: Ethyl 4-iodobenzoate, 3-buten-1-ol, palladium diacetate, LiCl, LiOAc, Bu4NCl, DMF.
-
Procedure: A mixture of ethyl 4-iodobenzoate, 3-buten-1-ol, palladium diacetate, LiCl, LiOAc, and Bu4NCl in DMF is heated. A modified reaction temperature of 80 °C has been reported to improve the yield.[1] After the reaction is complete, the mixture is worked up to isolate the product.
Step 2: Oxidation to Ethyl 4-(4-oxobutyl)benzoate
-
Procedure: The product from Step 1 is oxidized using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to convert the terminal alcohol to an aldehyde, yielding Ethyl 4-(4-oxobutyl)benzoate.
Gewald Reaction for Thieno[2,3-d]pyrimidine Core Synthesis (Utilizing Route A Intermediate)
-
Materials: Ethyl 4-(4-oxobutyl)benzoate, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or triethylamine) in a solvent like ethanol.[1][3]
-
Procedure: The reactants are mixed in ethanol and stirred at room temperature for 24 hours. The reaction proceeds via a one-pot mechanism to form a 2-aminothiophene derivative, a key precursor to the thieno[2,3-d]pyrimidine ring system.[1][3]
Visualizing the Application and Mechanism
Synthetic Workflow: Pemetrexed Synthesis
The following diagram illustrates a simplified workflow for the synthesis of a key intermediate of Pemetrexed, highlighting the role of a this compound derivative.
Caption: Synthetic workflow for Pemetrexed synthesis.
Signaling Pathway: Mechanism of Pemetrexed Action
Pemetrexed functions by inhibiting multiple enzymes in the folate pathway, ultimately leading to the disruption of DNA synthesis and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Pemetrexed.
Conclusion
This compound and its derivatives are valuable and efficient building blocks in the synthesis of complex pharmaceuticals like Pemetrexed. The available data, although not from direct comparative studies, suggests that synthetic routes employing these intermediates are high-yielding and offer a reliable method for constructing the necessary carbon skeleton. The choice of a specific synthetic strategy will ultimately depend on the specific requirements of the research or manufacturing process, including cost, scalability, and available expertise. This guide provides a foundation for researchers to make informed decisions when considering the use of this compound in their synthetic endeavors.
References
A Comparative Benchmarking Guide to the Synthesis of 4-Oxobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 4-Oxobutyl benzoate, a key intermediate in the synthesis of various pharmaceuticals. The efficiency of three common methods—Fischer Esterification, Friedel-Crafts Acylation, and the Heck Reaction—are benchmarked based on experimental data from scientific literature and patents. Detailed experimental protocols are provided for each method to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthesis Efficiencies
The following table summarizes the key performance indicators for the different synthesis methods of Methyl 4-(4-oxobutyl)benzoate, the methyl ester of this compound, which is more commonly reported in the literature.
| Metric | Fischer Esterification | Friedel-Crafts Acylation | Heck Reaction |
| Starting Materials | 4-(4-oxobutyl)benzoic acid, Methanol | Benzene, Succinic anhydride | Methyl 4-bromobenzoate, 3-Buten-1-ol |
| Key Reagents/Catalysts | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) | Aluminum chloride (AlCl₃) | Palladium acetate (Pd(OAc)₂), Tri-tert-butylphosphine |
| Typical Reaction Time | 4-5 hours | 3-6 hours | Not specified in available literature |
| Typical Reaction Temperature | Reflux (70-80°C) | -30°C to -10°C | Not specified in available literature |
| Reported Yield | ~69% (for methyl benzoate) | 85-95% | Not specified in available literature |
| Purity | High after purification | High after purification | Not specified in available literature |
| Key Advantages | Readily available and inexpensive starting materials, relatively simple procedure. | High yields, potential for process optimization. | High atom economy. |
| Key Disadvantages | Equilibrium reaction requiring removal of water to drive to completion. | Requires stoichiometric amounts of Lewis acid catalyst, which can generate significant waste. Low temperatures can be energy-intensive. | Palladium catalysts can be expensive. Limited specific data available for this reaction. |
Visualizing the Synthesis Workflow
A general experimental workflow for the synthesis of this compound and its derivatives involves several key stages, from the initial reaction to the purification and analysis of the final product.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each of the benchmarked synthesis methods.
Fischer Esterification
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 g of 4-(4-oxobutyl)benzoic acid in 30 mL of absolute methanol.
-
Catalyst Addition: Slowly add 1-2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer with 3 x 30 mL of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 30 mL of 5% sodium bicarbonate solution and 30 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Friedel-Crafts Acylation
This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
(Note: This scheme shows the initial acylation of benzene with succinic anhydride. The resulting keto-acid would then need to be esterified in a subsequent step to yield Methyl 4-(4-oxobutyl)benzoate.)
Experimental Protocol:
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in an excess of the aromatic substrate (e.g., benzene) and cool the mixture to 0-5°C in an ice bath.
-
Acylating Agent Addition: Dissolve succinic anhydride (1 equivalent) in the aromatic substrate and add it dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 3-6 hours.
-
Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the aromatic solvent used in the reaction.
-
Washing and Product Isolation: Combine the organic layers and wash with water. The product, 4-oxo-4-phenylbutanoic acid, can be extracted from the organic layer with a sodium carbonate solution, followed by acidification to precipitate the product.
-
Esterification: The resulting carboxylic acid is then esterified using the Fischer esterification protocol described above to obtain the final product.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1]
Reaction Scheme:
(Note: This scheme depicts the initial coupling product. A subsequent reduction of the double bond and oxidation of the alcohol would be required to obtain Methyl 4-(4-oxobutyl)benzoate.)
Experimental Protocol:
-
Reactant and Catalyst Preparation: In a reaction vessel, combine methyl 4-bromobenzoate, 3-buten-1-ol, a palladium source (e.g., palladium acetate), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature for a specified time. The reaction progress would be monitored by a suitable analytical technique like GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove the catalyst, and then subjected to an aqueous work-up. The product would be extracted with an organic solvent, dried, and purified by column chromatography or distillation.
Signaling Pathway and Logical Relationship Diagram
The synthesis of a target molecule like this compound can be viewed as a multi-step process where the choice of a specific synthetic route depends on factors like starting material availability, desired yield, and scalability. The following diagram illustrates the logical relationship between the different synthetic approaches.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
